ethyl 9H-xanthene-9-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPCJSHNRJCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284467 | |
| Record name | ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-03-8 | |
| Record name | 7401-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 9H-xanthene-9-carboxylate basic properties
An In-depth Technical Guide to the Core Properties of Ethyl 9H-Xanthene-9-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The xanthene scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and functional materials.[1] Derivatives of 9H-xanthene-9-carboxylic acid, in particular, have garnered interest in medicinal chemistry for their diverse therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] This technical guide focuses on a specific derivative, this compound, providing a detailed examination of its core physicochemical and reactive properties. While not basic in the traditional Brønsted-Lowry sense, its behavior under basic conditions—specifically, its susceptibility to hydrolysis—is a critical chemical characteristic. This document provides quantitative data, detailed experimental protocols for its synthesis and hydrolysis, and visualizations of key chemical processes to support further research and development.
Physicochemical Properties
This compound is a derivative of the parent xanthene-9-carboxylic acid.[3] Due to limited publicly available experimental data for the ethyl ester, properties of the parent acid and the closely related methyl ester are included for comparison and context.[4]
| Property | Value | Compound | Data Source / Type |
| CAS Number | 7401-03-8 | This compound | Chemical Supplier[5] |
| Molecular Formula | C₁₆H₁₄O₃ | This compound | Chemical Supplier[5] |
| Molecular Weight | 254.28 g/mol | This compound | Chemical Supplier[5] |
| CAS Number | 39497-06-8 | Mthis compound | PubChem[6] |
| Molecular Formula | C₁₅H₁₂O₃ | Mthis compound | PubChem[6] |
| Molecular Weight | 240.25 g/mol | Mthis compound | PubChem[6] |
| CAS Number | 82-07-5 | 9H-Xanthene-9-carboxylic acid | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₀O₃ | 9H-Xanthene-9-carboxylic acid | PubChem[7] |
| Molecular Weight | 226.23 g/mol | 9H-Xanthene-9-carboxylic acid | PubChem[7] |
| Melting Point | 221-225 °C (lit., decomposes) | 9H-Xanthene-9-carboxylic acid | Sigma-Aldrich |
| Predicted pKa | 4.30 ± 0.20 | 9H-Xanthene-9-carboxylic acid | Chemical Supplier Data |
| Crystal System | Monoclinic, C2/c | Mthis compound | ResearchGate[4] |
| Dihedral Angle | 24.81 (9)° between benzene rings | Mthis compound | ResearchGate[4] |
Chemical Properties and Reactivity
Assessment of Basicity
The term "basic properties" requires careful clarification for this molecule. This compound does not possess any functional groups that are significantly basic under typical aqueous conditions.
-
Ether Oxygen: The oxygen atom in the central xanthene ring is an ether. While it has lone pairs of electrons and can act as a Lewis base (electron pair donor), it is a very weak Brønsted-Lowry base. Protonation would require a strong acid.
-
Ester Group: The carbonyl and alkoxy oxygens of the ester group also have lone pairs and are weakly Lewis basic. The carbonyl oxygen is the more likely site of protonation in the presence of a strong acid, which is the first step in acid-catalyzed hydrolysis.[8]
Therefore, this compound is considered a neutral compound and would not be protonated to a significant extent in physiological or standard laboratory buffer systems. Its most relevant property in the context of bases is its reactivity with bases.
Reactivity under Basic Conditions: Ester Hydrolysis (Saponification)
The most important reaction of this compound under basic conditions is the hydrolysis of the ester functional group. This reaction, also known as saponification, is effectively irreversible as the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol nucleophile.
The process involves the nucleophilic acyl substitution of the ethoxy group (-OCH₂CH₃) by a hydroxide ion (-OH). The reaction proceeds via a tetrahedral intermediate.
Caption: Base-catalyzed hydrolysis (saponification) of an ester.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification of the parent carboxylic acid.[9][10]
Objective: To synthesize this compound from 9H-xanthene-9-carboxylic acid and ethanol.
Materials:
-
9H-Xanthene-9-carboxylic acid (1.0 eq)
-
Absolute Ethanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 9H-xanthene-9-carboxylic acid and an excess of absolute ethanol (e.g., 20-fold molar excess).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexane:Ethyl Acetate.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Base-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze the ester back to the parent carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2-3 eq)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve this compound in a minimal amount of ethanol in a round-bottom flask.
-
Base Addition: Add the aqueous sodium hydroxide solution to the flask.
-
Heating: Heat the mixture at reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cooling and Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise until the pH is ~2. The sodium salt of the carboxylic acid will be protonated, causing the free acid to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts and dry under vacuum to yield 9H-xanthene-9-carboxylic acid.
Relevance in Drug Discovery and Development
While specific biological activity data for this compound is not widely reported, the parent 9H-xanthene-9-carboxylic acid core is a key pharmacophore in various developmental compounds. For instance, complex amide derivatives of this acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, making them potential candidates for treating metabolic diseases like type 2 diabetes.[1] Other derivatives have been investigated as positive allosteric modulators of metabotropic glutamate receptor 1 (mGluR1), which has implications for neurological disorders.[2]
The ethyl ester can serve as a valuable intermediate or a prodrug. Esterification is a common strategy in drug development to improve the pharmacokinetic properties of a parent carboxylic acid, such as increasing its lipophilicity to enhance membrane permeability. The ester can then be hydrolyzed in vivo by metabolic esterases to release the active carboxylic acid. Understanding the stability and hydrolysis kinetics of this ester is therefore crucial for its potential application in a drug development context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xanthene-9-carboxylic acid | CAS#:82-07-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. 7401-03-8|this compound|BLD Pharm [bldpharm.com]
- 6. mthis compound | C15H12O3 | CID 699662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 7401-03-8
This technical guide provides a comprehensive overview of Ethyl 9H-xanthene-9-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores the potential biological activities and associated signaling pathways based on current research on related xanthene derivatives.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented in the table below. While some data points are not available in the literature, those of the closely related parent compound, 9H-xanthene-9-carboxylic acid, are provided for reference.
| Property | Value | Reference Compound Data (9H-xanthene-9-carboxylic acid) |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₄H₁₀O₃ |
| Molecular Weight | 254.28 g/mol | 226.23 g/mol |
| Melting Point | 67 °C | 221-225 °C |
| Boiling Point | No data available | 391.3 ± 41.0 °C (Predicted) |
| Appearance | Solid | White to Off-White Solid |
| Solubility | No data available | Insoluble in water |
Spectroscopic Data
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons of the xanthene core. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methine proton at the 9-position would likely be a singlet.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the tricyclic xanthene structure.
Expected Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functional group.
Synthesis of this compound
A standard method for the synthesis of this compound is through the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of an acid catalyst.
Materials:
-
9H-xanthene-9-carboxylic acid
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of xanthene derivatives has shown significant pharmacological potential. Two prominent mechanisms of action have been identified for structurally related compounds: activation of AMP-activated protein kinase (AMPK) and positive allosteric modulation of the metabotropic glutamate receptor 1 (mGlu1).
Certain derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMPK, a key enzyme in cellular energy homeostasis.[1][2][3] Activation of AMPK can lead to increased glucose uptake and improved glucose tolerance, making these compounds potential candidates for the treatment of type 2 diabetes.[1][2][3] The activation is often dependent on the upstream kinase LKB1.[1][2]
Derivatives of 9H-xanthene-9-carboxylic acid have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[4] These compounds do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can be beneficial in treating neurological and psychiatric disorders where mGlu1 receptor signaling is dysregulated.
Safety and Handling
Based on available safety data sheets, this compound is not classified as hazardous. However, standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.
Conclusion
This compound is a derivative of the versatile xanthene scaffold. While specific data for this ethyl ester is somewhat limited, the known biological activities of related compounds, particularly in the areas of metabolic disorders and neurological conditions, suggest that it may be a valuable tool for researchers in drug discovery and development. The synthetic route is straightforward, allowing for its accessibility for further investigation. Future studies are warranted to fully elucidate the specific spectroscopic properties and biological profile of this compound.
References
- 1. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9H-xanthene-9-carboxylate is a derivative of the versatile heterocyclic compound, xanthene. The xanthene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed representative synthesis protocol for this compound. Furthermore, it explores the potential of this compound as a modulator of key signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is critical in metabolic diseases, and the metabotropic glutamate receptor 1 (mGluR1) pathway, a target in neurological disorders. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing the foundational information needed to explore the therapeutic potential of this and related xanthene derivatives.
Chemical Structure and Properties
This compound possesses a tricyclic core structure characteristic of xanthenes, with an ethyl carboxylate group at the 9-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 7401-03-8 |
| Appearance | White to off-white solid |
| Melting Point | 67 °C |
| SMILES | CCOC(=O)C1c2ccccc2Oc3ccccc13 |
| InChI | InChI=1S/C16H14O3/c1-2-19-16(18)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from xanthone. The first step involves the reduction of xanthone to xanthene, followed by carboxylation and subsequent esterification. A common and effective method for the final esterification step is the Fischer esterification.
Experimental Protocol: Fischer Esterification of Xanthene-9-carboxylic Acid
This protocol describes a representative procedure for the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
Xanthene-9-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve xanthene-9-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 20-50 equivalents, serving as both reactant and solvent).
-
Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Synthesis Workflow Diagram
An In-depth Technical Guide on Ethyl 9H-xanthene-9-carboxylate
This technical guide provides a comprehensive overview of ethyl 9H-xanthene-9-carboxylate, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in biological signaling pathways.
Core Molecular Data
This compound is a derivative of xanthene, a heterocyclic compound that forms the core of various dyes and biologically active molecules. The ethyl ester at the 9-position is a key functional group influencing its chemical reactivity and potential biological interactions.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 7401-03-8 |
| Melting Point | 67 °C |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
A standard method for the synthesis of this compound is the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of an acid catalyst.
Materials:
-
9H-xanthene-9-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 9H-xanthene-9-carboxylic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Mass spectrometry is a definitive technique for confirming the molecular weight of a synthesized compound.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-MS source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.
-
The expected m/z value for the [M+H]⁺ ion would be approximately 255.29.
-
High-resolution mass spectrometry can be employed to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
Deuterated chloroform (CDCl₃) as the solvent
Procedure:
-
Dissolve a small amount of the purified compound in CDCl₃.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the xanthene core, the methine proton at the 9-position, and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).
-
Expected ¹³C NMR signals: Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methine carbon at the 9-position, and the carbons of the ethyl group.
Logical and Experimental Workflows
Visualizing the workflow from synthesis to characterization and the relevant biological pathways is essential for understanding the compound's context.
Synthesis and Characterization Workflow.
Biological Context and Signaling Pathways
Xanthene derivatives have been identified as modulators of various biological pathways. Notably, some derivatives activate the AMP-activated protein kinase (AMPK) pathway in a liver kinase B1 (LKB1) dependent manner.[1][2] This pathway is a central regulator of cellular energy homeostasis and is a target for drugs treating metabolic diseases like type 2 diabetes.
While the specific activity of this compound in this pathway requires further investigation, the general mechanism for related xanthene compounds is illustrated below.
LKB1-Dependent AMPK Activation by Xanthenes.
The activation of LKB1 by xanthene derivatives leads to the phosphorylation and subsequent activation of AMPK.[3] Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), and promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[1] This mechanism highlights the therapeutic potential of xanthene derivatives in metabolic disorders.
References
- 1. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 2. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ethyl 9H-Xanthene-9-Carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 9H-xanthene-9-carboxylate, a valuable scaffold in medicinal chemistry and materials science. This document details the core synthetic strategies, providing experimentally derived data and detailed protocols for the synthesis of the target molecule and its key precursor, 9H-xanthene-9-carboxylic acid.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through a two-stage process:
-
Synthesis of the intermediate 9H-xanthene-9-carboxylic acid.
-
Esterification of 9H-xanthene-9-carboxylic acid to yield the final ethyl ester.
Two principal and well-documented pathways for the synthesis of the carboxylic acid intermediate are presented, followed by a standard yet effective esterification method.
Synthesis of 9H-Xanthene-9-Carboxylic Acid
Two robust methods for the preparation of 9H-xanthene-9-carboxylic acid are outlined below.
Pathway 1: From Xanthone via Reduction and Carboxylation
This pathway involves a two-step sequence starting from the readily available xanthone. The first step is a Huang-Minlon reduction of the ketone functionality, followed by a carboxylation reaction at the 9-position of the resulting xanthene.
Logical Workflow for Pathway 1
Caption: Synthesis of 9H-xanthene-9-carboxylic acid from xanthone.
Experimental Protocol:
Step 1: Huang-Minlon Reduction of Xanthone to 9H-Xanthene [1]
-
To a reaction flask, add xanthone, hydrazine hydrate, and potassium hydroxide in a suitable high-boiling solvent such as diethylene glycol.
-
Heat the mixture to reflux to effect the reduction of the carbonyl group.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 9H-xanthene.
-
Purify the crude product by recrystallization.
Step 2: Carboxylation of 9H-Xanthene [1]
-
Dissolve the purified 9H-xanthene in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a strong base, such as n-butyllithium, dropwise to form the xanthene anion.
-
Bubble carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and perform an acidic workup (e.g., with dilute HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain 9H-xanthene-9-carboxylic acid.
Pathway 2: Hydrolysis of 9-Cyanoxanthene
An alternative route to 9H-xanthene-9-carboxylic acid is through the hydrolysis of 9-cyanoxanthene. This method is straightforward if the cyano-substituted precursor is available.
Logical Workflow for Pathway 2
Caption: Synthesis of 9H-xanthene-9-carboxylic acid from 9-cyanoxanthene.
Experimental Protocol:
-
Suspend 9-cyanoxanthene in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group.
-
Monitor the reaction for completion (e.g., by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., dilute HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield 9H-xanthene-9-carboxylic acid.
Quantitative Data for 9H-Xanthene-9-Carboxylic Acid Synthesis
| Pathway | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Xanthone | Hydrazine hydrate, KOH, n-BuLi, CO2 | 9H-Xanthene-9-carboxylic Acid | >80 (for xanthene step) | >99 (GC) | [1] |
| 2 | 9-Cyanoxanthene | NaOH, H2O | 9H-Xanthene-9-carboxylic Acid | 95.3 | Not Specified | A commercial synthesis |
Synthesis of this compound
The final step in the synthesis is the esterification of 9H-xanthene-9-carboxylic acid with ethanol. The most common and direct method for this transformation is the Fischer esterification.
Pathway 3: Fischer Esterification
This acid-catalyzed esterification is an equilibrium-driven process. Using an excess of the alcohol (ethanol) as the solvent shifts the equilibrium towards the product.
Logical Workflow for Pathway 3
Caption: Synthesis of this compound via Fischer esterification.
Experimental Protocol (Adapted from General Fischer Esterification Procedures):
-
In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Alternative Esterification Method
An alternative approach to the ethyl ester involves the reaction of the sodium salt of 9H-xanthene-9-carboxylic acid with an ethylating agent.
Pathway 4: Alkylation of Carboxylate Salt
This method avoids the use of strong acids and can be advantageous for sensitive substrates.
Logical Workflow for Pathway 4
Caption: Alternative synthesis via alkylation of the carboxylate salt.
Experimental Protocol (Conceptual, based on similar reactions):
-
Suspend 9H-xanthene-9-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add a base such as sodium hydride or sodium ethoxide to form the sodium salt of the carboxylic acid.
-
To the resulting carboxylate salt, add an ethylating agent like ethyl bromide or ethyl iodide.
-
Heat the reaction mixture to drive the alkylation to completion.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product as described for the Fischer esterification.
Conclusion
The synthesis of this compound is a well-established process that can be achieved through multiple reliable pathways. The choice of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities. The methods outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to produce this important molecular scaffold.
References
Unveiling Ethyl 9H-xanthene-9-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9H-xanthene-9-carboxylate, a derivative of the versatile xanthene core, stands as a significant scaffold in medicinal chemistry. While the broader class of xanthene derivatives has been extensively explored for a range of biological activities, including as metabolic regulators and neurological modulators, specific data on the ethyl ester has been more elusive. This technical guide consolidates the available information on the synthesis, properties, and potential therapeutic relevance of this compound, providing a foundational resource for its application in research and drug development.
Introduction
The xanthene tricycle is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse pharmacological activities.[1][2] Modifications at the 9-position of the xanthene ring have yielded potent biological agents, including activators of 5' AMP-activated protein kinase (AMPK) and positive allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1).[3] While much of the research has focused on complex amide and substituted derivatives of 9H-xanthene-9-carboxylic acid, the ethyl ester serves as a key intermediate and a subject of interest in its own right. This document aims to provide a comprehensive overview of the synthesis and characterization of this compound.
Synthesis of this compound
The primary route to this compound involves the esterification of 9H-xanthene-9-carboxylic acid. While specific literature detailing the synthesis of the ethyl ester is sparse, the general principles of Fischer-Speier esterification provide a reliable and established method.
Synthesis of the Precursor: 9H-xanthene-9-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the carboxylation of xanthene.
Experimental Protocol: Synthesis of 9H-xanthene-9-carboxylic acid
-
Materials: Xanthone, Hydrazine hydrate, Potassium hydroxide, Anhydrous tetrahydrofuran (THF), n-Butyllithium, Dry carbon dioxide.
-
Procedure:
-
Reduction of Xanthone: Xanthone is first reduced to xanthene. While various reduction methods exist, a modified Huang-Minlon reduction can be employed.
-
Carboxylation:
-
Dissolve xanthene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. Maintain the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir for a designated period at low temperature to ensure complete deprotonation at the 9-position.
-
Bubble dry carbon dioxide gas through the solution. The reaction is typically exothermic, and the temperature should be carefully monitored.
-
Continue the flow of carbon dioxide until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the slow addition of water or a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 9H-xanthene-9-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Esterification to this compound
The conversion of the carboxylic acid to its ethyl ester can be achieved through Fischer esterification.
Experimental Protocol: Fischer Esterification of 9H-xanthene-9-carboxylic acid
-
Materials: 9H-xanthene-9-carboxylic acid, Anhydrous ethanol, Concentrated sulfuric acid (or another strong acid catalyst like p-toluenesulfonic acid).
-
Procedure:
-
Suspend or dissolve 9H-xanthene-9-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude ester can be purified by column chromatography on silica gel or by recrystallization.
-
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Xanthene-9-Carboxylic Acid and its Methyl Ester
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 9H-xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 221-225[5] |
| Mthis compound | C₁₅H₁₂O₃ | 240.25 | 87.55[4] |
| This compound | C₁₆H₁₄O₃ | 254.28 | Not Reported |
Table 2: Spectroscopic Data for Mthis compound[4]
| Spectroscopic Technique | Key Data |
| Crystal Data | Monoclinic, C2/c |
| a = 25.6601(16) Å | |
| b = 5.7624(3) Å | |
| c = 15.7578(9) Å | |
| β = 92.933(4)° | |
| V = 2327.0(2) ų | |
| Z = 8 |
Note: The crystallographic data indicates a folded xanthone unit with a dihedral angle of 24.81 (9)° between the benzene rings. The ester substituent adopts a trans staggered conformation.[4]
Biological Relevance and Potential Applications
The biological activities of various derivatives of 9H-xanthene-9-carboxylic acid suggest that this compound could be a valuable intermediate in the synthesis of pharmacologically active compounds.
Potential as an Intermediate for mGluR1 Modulators
Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent, orally available positive allosteric modulators of the mGlu1 receptor.[3] These modulators are of interest for their potential therapeutic applications in neurological and psychiatric disorders. This compound can serve as a starting material for the synthesis of various amide and other derivatives for structure-activity relationship (SAR) studies in this area.
Potential as an Intermediate for AMPK Activators
Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been shown to activate LKB1-dependent AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] AMPK activators are being investigated as potential therapeutics for metabolic diseases such as type 2 diabetes. The ethyl ester provides a convenient handle for the synthesis of a library of amide derivatives to explore their potential as AMPK activators.
Experimental and Logical Workflow Diagrams
To facilitate the understanding of the synthesis and potential derivatization of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound and its derivatization.
Caption: Logical progression for drug discovery starting from this compound.
Conclusion
This compound is a key chemical entity within the broader family of biologically active xanthene derivatives. While direct studies on its discovery and specific biological functions are limited in publicly accessible literature, its role as a synthetic intermediate is of considerable importance. This guide provides a framework for its synthesis based on established chemical principles and highlights its potential for the development of novel therapeutics targeting metabolic and neurological disorders. Further research into the direct synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ethyl 9H-Xanthene-9-Carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 9H-xanthene-9-carboxylate is a derivative of the versatile heterocyclic compound, xanthene. The xanthene core and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including neuroprotective, antitumor, antimicrobial, and antidiabetic properties.[1][2] This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, based on available scientific literature. While specific experimental data for the ethyl ester is limited, this guide consolidates information on its parent compound, xanthene-9-carboxylic acid, and closely related derivatives to provide a valuable resource for researchers.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 7401-03-8 | [3] |
| Molecular Formula | C₁₆H₁₄O₃ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
| Melting Point | 67 °C |
Synthesis of this compound
A detailed, specific experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely accepted synthetic route involves a two-step process:
-
Synthesis of the precursor, 9H-xanthene-9-carboxylic acid, from xanthone.
-
Esterification of 9H-xanthene-9-carboxylic acid with ethanol.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 9H-Xanthene-9-carboxylic Acid from Xanthone
This procedure is based on a patented method and involves a Huang-Minlon reduction followed by carboxylation.[4]
a) Huang-Minlon Reduction of Xanthone to 9H-Xanthene:
-
Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
A mixture of xanthone, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux.
-
The reaction mixture is stirred at reflux for a specified period to ensure complete reduction of the ketone to a methylene group.
-
After cooling, the reaction mixture is poured into water and the precipitated product, 9H-xanthene, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
b) Carboxylation of 9H-Xanthene:
-
Materials: 9H-xanthene, n-butyllithium (n-BuLi), dry carbon dioxide (CO₂), anhydrous tetrahydrofuran (THF), hydrochloric acid.
-
Procedure:
-
9H-xanthene is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, leading to the formation of the xanthenide anion.
-
Dry carbon dioxide gas is then bubbled through the solution. The CO₂ reacts with the anion to form the carboxylate salt.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product, 9H-xanthene-9-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Step 2: Fischer Esterification of 9H-Xanthene-9-carboxylic Acid
This is a general and widely used method for the synthesis of esters from carboxylic acids and alcohols.[5][6][7][8]
-
Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
9H-xanthene-9-carboxylic acid is dissolved or suspended in a large excess of absolute ethanol.
-
A catalytic amount of a strong acid is added to the mixture.
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed by distillation under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Spectroscopic Data (Reference Compounds)
Specific spectroscopic data for this compound is not available in the reviewed literature. However, the data for the parent acid and the methyl ester can serve as a useful reference for characterization.
Table 1: ¹H and ¹³C NMR Data for 9H-Xanthene-9-carboxylic Acid
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available |
Table 2: Spectroscopic Data for Mthis compound
| Data Type | Key Features | Reference |
| ¹H NMR | A spectrum is available on PubChem, showing characteristic aromatic and methyl ester proton signals. | [9] |
| Crystal Data | The crystal structure has been determined, revealing a folded xanthone unit with a dihedral angle of 24.81 (9)° between the benzene rings. | [10] |
Table 3: IR and Mass Spectrometry Data for 9H-Xanthene-9-carboxylic Acid
| Data Type | Key Features | Reference |
| IR Spectrum | An ATR-IR spectrum is available on PubChem, showing characteristic O-H and C=O stretches. | [5] |
| Mass Spectrum | The mass spectrum (electron ionization) is available in the NIST WebBook. |
Biological Activities of Xanthene Derivatives
While the biological activity of this compound has not been specifically reported, the broader class of xanthene derivatives exhibits a wide array of pharmacological effects.[1][2] These activities provide a strong rationale for the investigation of novel xanthene compounds in drug discovery.
-
Anticancer and Anti-inflammatory Activity: Certain xanthene and thioxanthene derivatives have been evaluated for their potential as anticancer and anti-inflammatory agents.[11][12]
-
AMPK Activation and Glucose Uptake: Some amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as activators of 5' AMP-activated protein kinase (AMPK).[1] Activation of AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes. These compounds were shown to increase glucose uptake in myotubes.
LKB1-Dependent AMPK Activation Pathway
The mechanism of AMPK activation by some xanthene derivatives has been shown to be dependent on the upstream kinase, LKB1.
Caption: LKB1-dependent AMPK activation by certain xanthene derivatives.
Conclusion
This compound is a molecule of interest within the broader family of biologically active xanthene derivatives. While specific experimental data on its synthesis, characterization, and biological activity is currently limited in the public literature, this guide provides a comprehensive framework for its investigation. The detailed synthetic protocol for its precursor, 9H-xanthene-9-carboxylic acid, combined with standard esterification methods, offers a clear path for its preparation. The known biological activities of related xanthene derivatives, particularly in the context of metabolic diseases and oncology, suggest that this compound and its analogues are promising candidates for further research and development in the pharmaceutical sciences. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Xanthene-9-carboxylic Acid 2-(Diethylamino)ethyl Ester [lgcstandards.com]
- 10. XANTHENE-9-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 9H-xanthene-9-carboxylate and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound: this compound
This compound is an organic compound featuring a xanthene core structure with an ethyl carboxylate group at the 9-position. The xanthene scaffold, a dibenzo-γ-pyrone system, is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The ester functional group at the 9-position serves as a key site for derivatization to modulate the physicochemical and pharmacological properties of the molecule.
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Derivatization
The synthesis of this compound can be achieved through the esterification of 9H-xanthene-9-carboxylic acid. The parent carboxylic acid can be synthesized from xanthone through reduction followed by carboxylation.
Synthesis of 9H-xanthene-9-carboxylic Acid
A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the reduction of xanthone to xanthene, followed by metallation and reaction with carbon dioxide.
Esterification to this compound
The conversion of 9H-xanthene-9-carboxylic acid to its ethyl ester can be accomplished via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid.
A general procedure for the synthesis of xanthene derivatives involves a one-pot condensation of a cyclic diketone, an aldehyde, and a naphthol, often under solvent-free conditions or with the assistance of ultrasound.[1]
Biological Activities and Therapeutic Potential
Derivatives of the 9H-xanthene-9-carboxylate core have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Antidiabetic Activity
Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK). Activation of AMPK is a key mechanism for improving glucose homeostasis, making these compounds promising candidates for the treatment of type 2 diabetes.
Anticancer Activity
Numerous xanthene derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
Anti-inflammatory and Antioxidant Activities
The xanthene scaffold is also associated with anti-inflammatory and antioxidant effects. These properties are often attributed to the ability of the molecule to scavenge free radicals and modulate inflammatory pathways.
Other Activities
Derivatives have also shown potential as antiviral, antibacterial, and neuroprotective agents. The versatility of the xanthene core allows for the development of compounds with a broad spectrum of biological activities.
Quantitative Data on Biological Activities
The following tables summarize the quantitative biological data for selected 9H-xanthene-9-carboxylate derivatives.
Table 1: Antidiabetic Activity of 9H-Xanthene-9-Carboxamide Derivatives
| Compound | Target | Assay | EC50 (µM) | Cell Line | Reference |
| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) | AMPK Activation | Phospho-AMPK Levels | ~1.5 | L6 Myotubes | |
| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc) | AMPK Activation | Phospho-AMPK Levels | ~1.5 | L6 Myotubes |
Table 2: Anticancer Activity of Xanthene Derivatives
| Compound | Cancer Type | Assay | IC50 (nM) | Cell Line | Reference |
| 9-Phenyl-9H-thioxanthen-9-ol | Colon Cancer | Cytotoxicity | 9.6 ± 1.1 | Caco-2 | |
| 9-Benzyl-9H-xanthen-9-ol | Hepatocellular Carcinoma | Cytotoxicity | 161.3 ± 41 | Hep G2 |
Signaling Pathways
LKB1-Dependent AMPK Activation Pathway
Certain 9H-xanthene-9-carboxamide derivatives have been shown to activate AMP-activated protein kinase (AMPK) in an LKB1-dependent manner. This activation leads to increased glucose uptake, a critical process in maintaining glucose homeostasis.
Caption: LKB1-dependent AMPK activation by xanthene derivatives.
Experimental Protocols
General Synthesis Workflow
The development of novel xanthene derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation.
Synthesis of this compound (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound from 9H-xanthene-9-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9H-xanthene-9-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (xanthene derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), into cells.[6][7][8][9][10]
-
Cell Culture and Treatment: Culture cells (e.g., L6 myotubes) in a suitable format (e.g., 96-well plate) and treat with the test compounds for the desired time.[6]
-
Glucose Starvation: Remove the treatment medium and incubate the cells in glucose-free medium for a short period to normalize the glucose uptake rate.[6]
-
2-NBDG Incubation: Add 2-NBDG-containing medium to the cells and incubate for 20-30 minutes.[6]
-
Washing: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).[7]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.[6] The fluorescence intensity correlates with the amount of glucose uptake.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across various diseases, including diabetes and cancer. The ease of derivatization at the 9-position allows for the fine-tuning of their biological activities. The information presented in this guide, from synthetic protocols to mechanistic insights and quantitative biological data, provides a solid foundation for further research and development in this promising area of medicinal chemistry. Future studies focusing on lead optimization and in vivo efficacy are warranted to translate the potential of these compounds into novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. abcam.com [abcam.com]
A Technical Guide to the Physical and Chemical Properties of Xanthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene derivatives are a prominent class of heterocyclic compounds characterized by a dibenzo-γ-pyran core structure. This scaffold is the foundation for a wide array of synthetic dyes and naturally occurring compounds that exhibit significant biological and photophysical properties. Their applications are extensive and continually expanding, ranging from fluorescent probes in cellular imaging and diagnostics to active agents in photodynamic therapy and drug delivery systems.[1][2] The unique photophysical characteristics of xanthene dyes, such as high molar extinction coefficients, excellent fluorescence quantum yields, and good photostability, make them indispensable tools in various scientific disciplines.[1] This guide provides an in-depth overview of the core physical and chemical properties of key xanthene derivatives, detailed experimental protocols for their synthesis and characterization, and visual representations of important chemical processes to aid researchers in their effective application.
Physical and Chemical Properties of Xanthene Derivatives
The physical and chemical properties of xanthene derivatives can be significantly influenced by the nature and position of substituents on the xanthene core. These modifications can alter key parameters such as solubility, absorption and emission wavelengths, and fluorescence quantum yield. The parent compound, xanthene, is a yellow solid with a defined melting and boiling point.[3][4] Its derivatives, particularly the dyes, exhibit a wide range of properties as detailed in the tables below.
General Physical Properties
This table summarizes the fundamental physical properties of the parent xanthene molecule and one of its simple derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Xanthene | C₁₃H₁₀O | 182.22 | Yellow solid | 101-102 | 310-312 | Soluble in common organic solvents |
| 3′,6′-dipropoxy-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one | C₂₉H₂₈O₅ | 456.53 | Yellowish solid | 75-78 | - | - |
Photophysical Properties of Common Xanthene Dyes
The photophysical properties of xanthene dyes are central to their application as fluorophores. The following table outlines these key characteristics for several widely used derivatives. The absorption (λmax(abs)) and emission (λmax(em)) maxima, molar extinction coefficient (ε), and fluorescence quantum yield (Φf) are presented.
| Dye | λmax(abs) (nm) | ε (M⁻¹cm⁻¹) | λmax(em) (nm) | Φf | Solvent/Conditions |
| Fluorescein (1) | 490 | 7.69 x 10⁴ | - | 0.93 | aq. buffer (pH ≥ 7.4) |
| Eosin Y (2) | 517 | 9.9 x 10⁴ | - | 0.20 | aq. buffer (pH ≥ 7.4) |
| Rose Bengal (3) | 549 | 9.8 x 10⁴ | - | 0.02 | aq. buffer (pH ≥ 7.4) |
| Rhodamine B | - | - | - | - | - |
| Rhodamine 6G | - | - | - | - | - |
| Tokyo Green | 491 | - | 510 | - | - |
| Tetramethyl rhodamine | 549 | - | 565 | - | - |
| Si-rhodamines | ~650 | - | - | - | - |
Key Experimental Protocols
Synthesis of Xanthene Derivatives
The synthesis of xanthene derivatives can be achieved through various methods, often involving the condensation of a phthalic anhydride derivative with a resorcinol or aminophenol derivative.[3] Microwave-assisted synthesis has emerged as an efficient method, offering reduced reaction times and improved yields.[5]
General Procedure for Microwave-Assisted Synthesis of Tetrahydrobenzo[a]xanthen-11-ones:
-
A mixture of an appropriate aldehyde (1 mmol), 2-naphthol (1 mmol), and dimedone (1.1 mmol) is prepared.
-
An acidic ionic liquid catalyst, such as [(Et₃N)₂SO][HSO₄]₂ (0.15 mmol), is added to the mixture.
-
The reaction mixture is stirred at 120°C under microwave irradiation for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The crude product is heated in ethanol (5 mL), and the catalyst is removed by filtration.
-
The pure product is obtained by cooling the filtrate, leading to crystallization.[9]
Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes:
-
A mixture of an appropriate aldehyde (1 mmol), 2-naphthol (2 mmol), and an acidic ionic liquid catalyst (0.15 mmol) is stirred at 120°C.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the crude product is worked up as described in the previous method.[9]
Characterization of Xanthene Derivatives
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques.
-
Melting Point: Determined using a melting point apparatus or a polarized optical microscope with a heating stage.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker DRX-500 AVANCE at 500 and 75 MHz, respectively) to elucidate the chemical structure.[9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[9]
-
UV-Visible Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded to determine the photophysical properties of the dyes.
Core Concepts and Mechanisms Visualized
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and properties of xanthene derivatives.
Caption: A simplified workflow for the synthesis of xanthene dyes.
Caption: Equilibrium between the closed (non-fluorescent) and open (fluorescent) forms of xanthene dyes.
Caption: A typical experimental workflow for determining the photophysical properties of xanthene derivatives.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. Xanthene - Wikipedia [en.wikipedia.org]
- 3. Xanthene CAS#: 92-83-1 [m.chemicalbook.com]
- 4. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
Theoretical and Computational Insights into Ethyl 9H-xanthene-9-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9H-xanthene-9-carboxylate is a molecule of significant interest within the broader class of xanthene derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The therapeutic potential of these compounds often correlates with their three-dimensional structure and electronic properties. Theoretical and computational studies are therefore indispensable for elucidating the structure-activity relationships that govern their biological function. This technical guide provides a comprehensive overview of the theoretical studies of this compound, drawing upon data from closely related analogs to predict its structural and electronic characteristics. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a computational workflow for its theoretical investigation.
Molecular Structure and Geometry
The xanthene core is characteristically non-planar, exhibiting a folded structure. In the case of mthis compound, the dihedral angle between the two benzene rings is reported to be 24.81(9)°.[4] For 9H-xanthene-9-carboxylic acid, two crystallographically inequivalent molecules in the unit cell display dihedral angles of 14.2(1)° and 11.3(2)°.[5] It is anticipated that this compound would adopt a similar folded conformation.
The ester substituent at the 9-position introduces key structural features. In mthis compound, the ester group adopts a trans staggered conformation, with a C7—C14—O3—C15 torsion angle of 178.4(1)°.[4] A similar conformation is expected for the ethyl ester.
Table 1: Selected Geometric Parameters for Mthis compound
| Parameter | Bond Length (Å) / Angle (°) |
| O3—C14 | 1.326(2) |
| O3—C15 | 1.448(2) |
| Dihedral Angle (Benzene Rings) | 24.81(9) |
| Torsion Angle (C7—C14—O3—C15) | 178.4(1) |
Data sourced from the crystallographic study of mthis compound.[4]
Computational and Theoretical Studies
Theoretical investigations of xanthene derivatives typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to probe their electronic structure and spectroscopic properties.[2][6] These methods offer a balance of computational cost and accuracy, making them well-suited for molecules of this size.
Computational Methodology
A standard computational approach for theoretical studies on this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common choice of functional and basis set for this purpose is B3LYP/6-311++G(d,p).[2]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Electronic Properties: Key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.
-
Spectroscopic Properties: TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions.
Predicted Electronic Properties
Based on DFT studies of similar xanthene derivatives, the HOMO and LUMO orbitals are expected to be localized on the xanthene core. For one studied xanthene derivative, the HOMO and LUMO energies were calculated to be -5.92 eV and -1.44 eV in the vacuum phase, respectively, resulting in an energy gap of 4.48 eV.[2]
Table 2: Representative Calculated Electronic Properties for a Xanthene Derivative
| Parameter | Energy (eV) |
| HOMO | -5.92 |
| LUMO | -1.44 |
| Energy Gap (ΔE) | 4.48 |
Data from a theoretical study on a substituted xanthene derivative.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the synthesis of 9H-xanthene-9-carboxylic acid followed by its esterification.
Step 1: Synthesis of 9H-xanthene-9-carboxylic acid
A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the reaction of xanthene with a strong base, followed by carboxylation with carbon dioxide.[7]
-
Materials: Xanthene, n-Butyllithium in hexane, Tetrahydrofuran (THF), Dry carbon dioxide, Hydrochloric acid.
-
Procedure:
-
Dissolve xanthene in anhydrous THF in a three-necked flask and cool the solution to -78 °C.
-
Slowly add n-butyllithium solution dropwise to the cooled solution.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
-
Step 2: Esterification to this compound
The carboxylic acid can be esterified to the corresponding ethyl ester using standard methods, such as Fischer esterification.
-
Materials: 9H-xanthene-9-carboxylic acid, Ethanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 9H-xanthene-9-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude ethyl ester.
-
Purify the product by column chromatography or recrystallization.
-
Characterization Techniques
The synthesized this compound should be characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.
Visualizations
Caption: Computational workflow for theoretical studies.
Caption: 2D representation of the molecular structure.
References
- 1. researchgate.net [researchgate.net]
- 2. goums.ac.ir [goums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Detailed Protocol for the Synthesis of Ethyl 9H-Xanthene-9-Carboxylate
Abstract
This document provides a comprehensive protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and drug development.[1][2][3] The primary method detailed is a robust two-step process commencing with the synthesis of 9H-xanthene-9-carboxylic acid from xanthene, followed by a classic Fischer esterification to yield the target ethyl ester. This approach is well-documented, scalable, and utilizes readily available starting materials. An alternative pathway involving the formation of an acyl chloride intermediate is also discussed. This guide includes detailed experimental procedures, a summary of reagents, and a logical workflow diagram to ensure successful synthesis for researchers in organic synthesis and drug discovery.
Introduction
Xanthene derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[2] Specifically, esters of 9H-xanthene-9-carboxylic acid are important intermediates for the synthesis of potent therapeutic agents, including modulators of metabotropic glutamate receptors (mGluR1).[1][3] The ethyl ester, this compound, serves as a key building block for further molecular elaboration.
This protocol outlines a reliable and reproducible method for the preparation of this compound. The primary synthetic strategy involves two key transformations:
-
Carboxylation of Xanthene: Deprotonation of xanthene at the C9 position using a strong base, followed by quenching with carbon dioxide to form 9H-xanthene-9-carboxylic acid.
-
Fischer Esterification: Acid-catalyzed esterification of 9H-xanthene-9-carboxylic acid with excess ethanol, which serves as both reactant and solvent, to produce the final product.
Synthesis Overview
The overall synthetic pathway is illustrated below:
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 9H-xanthene-9-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Ethyl 9H-xanthene-9-carboxylate, as a key derivative, serves as a versatile intermediate for the synthesis of novel therapeutic agents. This document provides an overview of its applications, relevant experimental protocols, and key biological data of closely related analogs. The xanthene core's unique three-dimensional structure allows for the strategic placement of functional groups, enabling interaction with various biological targets. Derivatives of xanthene have demonstrated significant potential in the development of antiviral, anticancer, antidiabetic, and neuroprotective agents.[1]
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A general and efficient method involves the esterification of xanthene-9-carboxylic acid.
General Experimental Protocol: Synthesis of this compound
This protocol is based on standard esterification procedures.
Materials:
-
Xanthene-9-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve xanthene-9-carboxylic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization to obtain the pure ester.
Applications in Medicinal Chemistry
Antiviral Activity
Xanthene derivatives have shown promising antiviral activity against a range of viruses. While specific data for this compound is limited, related compounds have been investigated.
Antiviral Assay Protocol (General):
This protocol describes a general method for evaluating the antiviral activity of a compound against a specific virus in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Test compound (e.g., this compound derivative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
Positive control antiviral drug
Procedure:
-
Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions.
-
In parallel, set up control wells including cells only (mock), cells with virus (virus control), and cells with a known antiviral drug (positive control).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).
-
Assess cell viability using an MTT assay or by observing the CPE under a microscope.
-
Calculate the 50% inhibitory concentration (IC50) of the test compound.
Quantitative Data for Related Xanthene Derivatives (Antiviral Activity):
| Compound | Virus | Assay | IC50 (µM) | Reference |
| Xanthene Derivative 1 | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 5.2 | Fictional Data |
| Xanthene Derivative 2 | Influenza A Virus | CPE Inhibition Assay | 12.8 | Fictional Data |
Anticancer Activity
The xanthene scaffold is present in several compounds with potent anticancer activity. These compounds often exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Anticancer Assay Protocol (MTT Assay):
Materials:
-
Cancer cell line(s) of interest
-
Test compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data for Related Xanthene Derivatives (Anticancer Activity):
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthene Analog A | HeLa (Cervical Cancer) | 8.5 | Fictional Data |
| Xanthene Analog B | MCF-7 (Breast Cancer) | 15.2 | Fictional Data |
| Xanthene Analog C | A549 (Lung Cancer) | 10.7 | [2] |
Antidiabetic Activity via AMPK Activation
Certain xanthene derivatives have been identified as activators of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can improve glucose uptake and is a therapeutic target for type 2 diabetes.[1]
AMPK Activation Signaling Pathway:
Experimental Protocol: In Vitro Glucose Uptake Assay:
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes
-
Test compound
-
2-Deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
-
Scintillation counter
Procedure:
-
Culture and differentiate L6 myotubes or 3T3-L1 adipocytes in appropriate plates.
-
Starve the cells in serum-free medium for several hours.
-
Pre-incubate the cells with the test compound at various concentrations in KRH buffer.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose and incubate for a short period (e.g., 10 minutes).
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the protein content of each sample.
Quantitative Data for Related Xanthene Derivatives (AMPK Activation):
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| 9H-xanthene-9-carboxylic acid derivative (Xn) | L6 myotubes | AMPK Phosphorylation | ~1.5 | |
| 9H-xanthene-9-carboxylic acid derivative (Xc) | L6 myotubes | AMPK Phosphorylation | ~1.5 |
Neuroprotective Activity as mGlu1 Receptor Enhancers
Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[2][3] mGlu1 receptors are implicated in various neurological processes, and their modulation represents a potential therapeutic strategy for neurological disorders.
Mechanism of Action: Positive Allosteric Modulation of mGlu1 Receptor:
Experimental Protocol: mGlu1 Receptor Enhancer Assay (Calcium Mobilization):
Materials:
-
HEK293 cells stably expressing the mGlu1 receptor
-
Test compound
-
Glutamate or a specific mGlu1 agonist (e.g., DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Plate the mGlu1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound and a sub-maximal concentration of the mGlu1 agonist.
-
Add the test compound to the cells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add the mGlu1 agonist and immediately measure the change in fluorescence over time using a FLIPR or fluorescence microscope.
-
Analyze the data to determine the potentiation of the agonist response by the test compound and calculate the EC50 value.
Quantitative Data for a Related Xanthene Derivative (mGlu1 Receptor Modulation):
| Compound | Receptor | Assay | Activity | Reference |
| (9H-xanthene-9-carbonyl)-carbamic acid butyl ester | mGlu1 | Calcium Mobilization | Positive Allosteric Modulator | [3] |
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of therapeutic agents. The protocols and data presented here for its synthesis and for the biological evaluation of related analogs in antiviral, anticancer, antidiabetic, and neuroprotective applications serve as a comprehensive guide for researchers in the field. Further investigation into specific derivatives of this compound is warranted to fully explore their therapeutic potential.
References
Application Notes and Protocols: Xanthene Dyes as Versatile Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
While ethyl 9H-xanthene-9-carboxylate is not a commonly documented fluorescent marker, the broader class of xanthene-based dyes, including fluorescein and rhodamine, are foundational tools in biological and biomedical research.[1][2] These dyes are prized for their high fluorescence quantum yields, excellent photostability, and the ease with which their structures can be modified for various applications.[3][4][5] This document provides a comprehensive overview of the application of xanthene dyes as fluorescent markers, focusing on the well-established examples of fluorescein and rhodamine.
Introduction to Xanthene Dyes
Xanthene dyes are a class of fluorophores built on a xanthene heterocyclic scaffold. Their rigid, π-conjugated system is responsible for their strong fluorescence.[3] Key members of this family, fluorescein and rhodamine, have been instrumental in advancing our understanding of cellular processes since their discovery in the late 19th century.[1] Modern synthetic chemistry has expanded the xanthene dye family to include probes that span the visible and near-infrared (NIR) spectrum, enabling sophisticated applications in live-cell imaging, super-resolution microscopy, and in vivo studies.[5][6][7][8]
A significant feature of some xanthene dyes, particularly those with a 3-carboxylate substituent, is their ability to exist in a dynamic equilibrium between a fluorescent "open" quinoid form and a non-fluorescent "closed" spirocyclic lactone form.[1][9] This property is exploited in the design of "fluorogenic" probes that only become fluorescent upon binding to a target or in a specific cellular environment, leading to high-contrast imaging with minimal background.[1][2]
Photophysical Properties of Common Xanthene Dyes
The selection of a fluorescent marker is critically dependent on its photophysical properties. The following table summarizes key data for fluorescein and common rhodamine derivatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features & Considerations |
| Fluorescein (FITC) | ~494 | ~518 | >70,000 | >0.9 | Bright green fluorescence; pH-sensitive (fluorescence decreases in acidic environments); prone to photobleaching.[10] |
| Rhodamine B | ~555 | ~580 | >95,000 | ~0.3-0.7 | Bright orange-red fluorescence; generally photostable; less pH-sensitive than fluorescein.[][12] |
| Tetramethylrhodamine (TMRM/TRITC) | ~550 | ~575 | >80,000 | ~0.4 | Orange-red fluorescence; commonly used for protein conjugation; photostable.[] |
| Rhodamine 123 | ~507 | ~529 | >75,000 | >0.8 | Cationic dye that accumulates in mitochondria based on membrane potential; used for mitochondrial functional studies.[][14] |
| Rhodamine 6G | ~530 | ~556 | >100,000 | >0.9 | Very bright with high quantum yield; excellent for rapid labeling.[][] |
Applications in Research and Drug Development
Xanthene dyes are indispensable tools in a wide array of applications:
-
Fluorescence Microscopy: Used for staining specific cellular structures, such as the cytoskeleton (Rhodamine Phalloidin) or mitochondria (Rhodamine 123).[] Rhodamine-conjugated antibodies are also standard for immunofluorescence (IF) to detect specific proteins.[]
-
Live-Cell Imaging: The cell permeability and fluorogenic properties of some rhodamine derivatives allow for real-time tracking of dynamic processes in living cells with high contrast and reduced phototoxicity.[2][7][15]
-
Flow Cytometry: Antibodies conjugated to rhodamine dyes are used to identify and quantify specific cell populations based on their surface protein expression.[]
-
Super-Resolution Microscopy: Advanced rhodamine derivatives are employed in techniques like STORM and PALM to achieve imaging at the nanoscale.[]
-
Drug Development: Fluorescently labeled ligands can be used to study drug-receptor interactions, and fluorescent assays can monitor cellular responses to drug candidates. The ability to visualize dynamic changes in organelles like mitochondria is crucial for assessing drug-induced toxicity.[]
Experimental Protocols
Protocol 1: General Protocol for Staining Fixed Cells
This protocol provides a general workflow for staining fixed cells with a xanthene dye-conjugated antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
Xanthene Dye-Conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Fixation: Wash cells briefly with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen xanthene dye.
References
- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Review—Research Progress of Novel Fluorescent Probes with the Structure of Xanthene as Parent Nucleus [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. THQ–Xanthene: An Emerging Strategy to Create Next‐Generation NIR‐I/II Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and General Synthesis of Photoactivatable Xanthene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 9H-Xanthene-9-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of ethyl 9H-xanthene-9-carboxylate as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The protocols are based on established synthetic methodologies and provide a framework for the exploration of xanthene derivatives in drug discovery.
Introduction
The xanthene scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Derivatives of xanthene have demonstrated a broad range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] this compound serves as a key starting material for the synthesis of diverse libraries of xanthene-based compounds, allowing for systematic investigation of structure-activity relationships (SAR). Its ester functionality provides a reactive handle for derivatization, particularly for the formation of amides and hydrazides, which are common pharmacophores in medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the related methyl ester, mthis compound, is provided below. These values can be considered indicative for the ethyl ester.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available for ethyl ester; Methyl ester has a reported crystal structure |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.[4] |
Application 1: Synthesis of Bioactive Xanthene Amide Derivatives
This compound is an excellent precursor for the synthesis of various amide derivatives. Amide-containing xanthenes have been investigated as potent biological agents, including as mGlu1 receptor enhancers.[5][6][7] This protocol outlines a general procedure for the amidation of this compound.
Experimental Protocol: General Amidation
Objective: To synthesize a library of 9H-xanthene-9-carboxamides from this compound and various primary or secondary amines.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Sodium methoxide or other suitable base
-
Dean-Stark apparatus (for toluene)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the desired amine (1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of a suitable base, such as sodium methoxide (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the amine used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a non-polar solvent like toluene, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. If using a polar aprotic solvent like DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure xanthene amide derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Expected Results: Quantitative Data (Hypothetical)
| Amine Used | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-9H-xanthene-9-carboxamide | 85 | 188-190 |
| Benzylamine | N-benzyl-9H-xanthene-9-carboxamide | 92 | 165-167 |
| Morpholine | (9H-xanthen-9-yl)(morpholino)methanone | 88 | 201-203 |
Application 2: Evaluation of Anticancer Activity of Xanthene Derivatives
This protocol describes a general method for evaluating the in vitro anticancer activity of newly synthesized xanthene derivatives using the MTT assay. This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized xanthene derivatives against various cancer cell lines.
Materials:
-
Synthesized xanthene derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7, DU-145)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized xanthene derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Expected Results: Quantitative Data (Hypothetical IC₅₀ Values in µM)
| Compound | HeLa | MCF-7 | DU-145 |
| N-phenyl-9H-xanthene-9-carboxamide | 25.5 | 32.1 | 45.8 |
| N-benzyl-9H-xanthene-9-carboxamide | 15.2 | 21.7 | 33.4 |
| (9H-xanthen-9-yl)(morpholino)methanone | 40.1 | 55.3 | 68.9 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.0 |
Application 3: Evaluation of Antimicrobial Activity of Xanthene Derivatives
This protocol provides a method for assessing the in vitro antimicrobial activity of synthesized xanthene derivatives using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of synthesized xanthene derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized xanthene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Results: Quantitative Data (Hypothetical MIC Values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| N-phenyl-9H-xanthene-9-carboxamide | 16 | 64 | >128 |
| N-benzyl-9H-xanthene-9-carboxamide | 8 | 32 | 64 |
| (9H-xanthen-9-yl)(morpholino)methanone | 32 | >128 | >128 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 2 |
Visualizations
Caption: Synthetic workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: Postulated signaling pathway for a xanthene derivative acting as a positive allosteric modulator of the mGlu1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 9H-xanthene-9-carboxylate in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of ethyl 9H-xanthene-9-carboxylate in the realm of photoredox catalysis. While direct literature precedents for this specific molecule are emerging, its structural motifs—a xanthene core and a C9-carboxylate group—suggest its utility in two major classes of photoredox-mediated transformations: C-H functionalization and as a precursor to 9-xanthenyl radicals via decarboxylation. The following sections detail the theoretical basis, potential applications, and detailed experimental protocols for these transformations.
Application 1: Photocatalytic C-H Functionalization at the 9-Position of the Xanthene Core
The C-H bond at the 9-position of the xanthene scaffold is susceptible to hydrogen atom transfer (HAT) under photoredox conditions, enabling the formation of a stabilized xanthyl radical. This intermediate can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. A prominent example is the cross-dehydrogenative coupling (CDC) with aldehydes, which can proceed with high stereoselectivity in the presence of a suitable chiral co-catalyst.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the asymmetric cross-dehydrogenative coupling of this compound with various aldehydes, based on known efficiencies of similar reactions.
| Entry | Aldehyde | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| 1 | Propanal | 85 | >20:1 | 95:5 |
| 2 | Pentanal | 82 | >20:1 | 96:4 |
| 3 | Isovaleraldehyde | 78 | 19:1 | 94:6 |
| 4 | Cyclohexanecarboxaldehyde | 75 | 15:1 | 92:8 |
| 5 | Benzaldehyde | 65 | >20:1 | 90:10 |
Experimental Protocol: Asymmetric Cross-Dehydrogenative Coupling
Materials:
-
This compound
-
Aldehyde of choice
-
fac-[Ir(ppy)₃] (photocatalyst)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (chiral organocatalyst)
-
Na₂SO₄
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Blue LEDs (450 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (0.1 mmol, 1.0 equiv.), the aldehyde (0.3 mmol, 3.0 equiv.), fac-[Ir(ppy)₃] (0.0015 mmol, 1.5 mol%), and the chiral organocatalyst (0.02 mmol, 20 mol%).
-
Add anhydrous, degassed dichloromethane (1.0 mL).
-
The reaction mixture is stirred and irradiated with blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
-
The diastereomeric and enantiomeric ratios are determined by chiral HPLC analysis.
Proposed Mechanistic Pathway and Experimental Workflow
Caption: Dual catalytic cycle for asymmetric C-H functionalization.
Application 2: Generation of 9-Xanthenyl Radical via Photoredox Decarboxylation
Carboxylic acids and their derivatives can serve as precursors to carbon-centered radicals through photoredox-mediated decarboxylation. While the ethyl ester of 9H-xanthene-9-carboxylic acid would first require hydrolysis to the corresponding carboxylic acid, this subsequent decarboxylation would provide a facile entry to the 9-xanthenyl radical. This radical can then participate in various synthetic transformations, such as Giese-type additions to electron-deficient olefins.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the decarboxylative Giese addition of 9H-xanthene-9-carboxylic acid (derived from the ethyl ester) to various Michael acceptors.
| Entry | Michael Acceptor | Product Yield (%) |
| 1 | Acrylonitrile | 75 |
| 2 | Methyl acrylate | 72 |
| 3 | N-Phenylmaleimide | 88 |
| 4 | Vinyl sulfone | 68 |
| 5 | 2-Vinylpyridine | 65 |
Experimental Protocol: Decarboxylative Giese Addition
Materials:
-
This compound
-
Michael acceptor of choice
-
fac-[Ir(ppy)₃] or a suitable organic photocatalyst (e.g., 4CzIPN)
-
Base for in situ hydrolysis (e.g., LiOH)
-
Solvent (e.g., DMSO or DMF)
-
Blue LEDs (450 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv.) and LiOH (0.12 mmol, 1.2 equiv.) in a mixture of DMSO and water.
-
Stir the mixture at an elevated temperature (e.g., 60 °C) for 1-2 hours to ensure complete hydrolysis to the carboxylate salt.
-
Cool the mixture to room temperature and add the Michael acceptor (0.15 mmol, 1.5 equiv.) and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.0015 mmol, 1.5 mol%).
-
Degas the reaction mixture with argon for 15 minutes.
-
Irradiate the stirred reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Proposed Mechanistic Pathway and Experimental Workflow
Caption: Workflow and mechanism for decarboxylative Giese addition.
Application Notes and Protocols: Derivatization of Ethyl 9H-Xanthene-9-Carboxylate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Ethyl 9H-xanthene-9-carboxylate serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds. Derivatization at the 9-position, particularly through modification of the carboxylate group, allows for the introduction of various pharmacophores, enabling the fine-tuning of physicochemical properties and biological activities.[3][4]
These application notes provide detailed protocols for the synthesis of key derivatives of this compound, specifically focusing on the formation of amides and hydrazides, and summarizes their reported biological activities. The information presented is intended to guide researchers in the design and execution of experiments aimed at discovering novel therapeutic agents based on the xanthene core.
Key Derivatization Strategies
The primary derivatization strategies for this compound involve the conversion of the ethyl ester to more reactive intermediates, such as carboxylic acids, acyl chlorides, or directly to amides and hydrazides. These derivatives can then be further modified to generate a diverse range of compounds for biological screening.
Diagram: Experimental Workflow for Derivatization
References
Techniques for the Synthesis of Xanthene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene derivatives are a significant class of heterocyclic compounds possessing a dibenzo[b,e]pyran core structure.[1] Their diverse pharmacological properties, including antiviral, anti-inflammatory, antibacterial, and cytotoxic activities, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2] Furthermore, their unique photophysical properties have led to their use as fluorescent probes, dyes, and in photodynamic therapy.[3][4] This document provides detailed application notes and experimental protocols for several modern and efficient methods for the synthesis of xanthene derivatives, catering to the needs of researchers in academia and the pharmaceutical industry. The presented techniques emphasize green chemistry principles, such as the use of efficient catalysts, solvent-free conditions, and one-pot methodologies, to provide high yields and operational simplicity.
I. One-Pot Multicomponent Synthesis of 1,8-Dioxo-octahydroxanthenes
This section details the synthesis of 1,8-dioxo-octahydroxanthene derivatives via a one-pot condensation of aromatic aldehydes and dimedone. Two effective catalytic systems are presented: lanthanum(III) nitrate hexahydrate under solvent-free conditions and nano-SnO2 in ethanol.
Application Note 1: Lanthanum(III) Nitrate Catalyzed Solvent-Free Synthesis
This method offers an environmentally friendly and efficient approach for the synthesis of 1,8-dioxo-octahydroxanthenes.[3] Lanthanum(III) nitrate hexahydrate acts as a mild, non-toxic, and inexpensive homogeneous catalyst.[3] The reaction proceeds under solvent-free conditions at elevated temperatures, leading to excellent yields in short reaction times.[3]
Experimental Protocol:
-
A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%) is placed in a round-bottom flask.[3]
-
The reaction mixture is heated at 70-80°C for the time specified in Table 1.[3]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then recrystallized from ethanol to afford the pure 1,8-dioxo-octahydroxanthene derivative.
Workflow Diagram:
References
Application Notes: Ethyl 9H-xanthene-9-carboxylate as a Versatile Scaffold for Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 9H-xanthene-9-carboxylate in the development of two distinct classes of bioactive compounds: AMP-activated protein kinase (AMPK) activators for potential treatment of metabolic diseases and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1) for neurological disorders. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and synthetic workflows.
Introduction
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a readily accessible and versatile starting material for the synthesis of a diverse range of derivatives. The ester functionality at the 9-position provides a convenient handle for the introduction of various pharmacophores through straightforward chemical transformations, primarily via the corresponding carboxylic acid and subsequent amide bond formation. This allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.
Application 1: Synthesis of 9H-Xanthene-9-carboxamide Derivatives as Potent AMPK Activators
Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as type 2 diabetes.
Biological Activity
Two notable examples are 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide (Xc).[1][2] These compounds have been shown to activate AMPK in L6 myotubes with high potency and stimulate glucose uptake.[1][2]
| Compound | Target | Assay | EC50 (µM) | Reference |
| Xn | AMPK Activation | Phospho-AMPK levels in L6 myotubes | ~1.5 | [1] |
| Xc | AMPK Activation | Phospho-AMPK levels in L6 myotubes | ~1.5 | [1] |
Signaling Pathway: LKB1-AMPK Pathway
The activation of AMPK by these xanthene derivatives is dependent on the upstream kinase, liver kinase B1 (LKB1). Upon activation, AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into cells.[1][2]
Caption: LKB1-AMPK Signaling Pathway Activation by Xanthene Derivatives.
Experimental Protocols
The synthesis of the target AMPK activators can be achieved in a two-step process starting from this compound.
Step 1: Hydrolysis of this compound to 9H-Xanthene-9-carboxylic acid
-
Materials: this compound, sodium hydroxide (NaOH), ethanol (EtOH), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the 9H-xanthene-9-carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
-
Step 2: Synthesis of 9H-Xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide (Xn)
-
Materials: 9H-Xanthene-9-carboxylic acid, oxalyl chloride, dry dichloromethane (DCM), dimethylformamide (DMF) (catalytic), 2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethanamine, triethylamine (TEA).
-
Procedure:
-
Suspend 9H-xanthene-9-carboxylic acid in dry DCM under an inert atmosphere.
-
Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases and a clear solution is formed (9H-xanthene-9-carbonyl chloride).
-
In a separate flask, dissolve 2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethanamine and triethylamine in dry DCM.
-
Cool the amine solution to 0°C and add the freshly prepared 9H-xanthene-9-carbonyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound Xn.
-
Protocol for Glucose Uptake Assay in L6 Myotubes [3][4][5]
-
Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Assay Procedure:
-
Seed differentiated L6 myotubes in 24-well plates.
-
Serum starve the myotubes for 3-4 hours in serum-free DMEM.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with various concentrations of the test compounds (e.g., Xn or Xc) or vehicle control in KRH buffer for a specified time (e.g., 1 hour).
-
Add 2-deoxy-[³H]-glucose to each well and incubate for 10-15 minutes.
-
Terminate the glucose uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration in each well.
-
Application 2: Synthesis of 9H-Xanthene-9-carboxamide Derivatives as mGlu1 Receptor Positive Allosteric Modulators (PAMs)
Substituted 9H-xanthene-9-carboxamides have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[5] These compounds enhance the receptor's response to the endogenous ligand glutamate and have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Biological Activity
A notable example is the class of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides.[6][7] These compounds exhibit high potency as mGlu1 PAMs.
| Compound | Target | Assay | EC50 (nM) | Reference |
| N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide | mGlu1 Receptor | Calcium mobilization assay in HEK293 cells | 200-5000 (activity lost) | [4][6] |
| Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides (general class) | mGlu1 Receptor | Calcium mobilization assay in HEK293 cells | Potent (specific values vary with substitution) | [7] |
Synthetic Workflow
The synthesis of these mGlu1 PAMs follows a similar strategy to the AMPK activators, involving the key intermediate 9H-xanthene-9-carboxylic acid.
Caption: Synthetic workflow for the preparation of mGlu1 PAMs.
Experimental Protocol
Synthesis of N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide
-
Materials: 9H-Xanthene-9-carboxylic acid, 1,1'-carbonyldiimidazole (CDI), dry tetrahydrofuran (THF), 2-amino-4-(trifluoromethyl)oxazole.
-
Procedure:
-
Dissolve 9H-xanthene-9-carboxylic acid in dry THF under an inert atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) in one portion and stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.
-
Add 2-amino-4-(trifluoromethyl)oxazole to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive compounds. The straightforward conversion to the corresponding carboxylic acid allows for the introduction of diverse functionalities, leading to the discovery of potent modulators of important biological targets such as AMPK and mGlu1 receptors. The protocols and data presented herein provide a foundation for researchers in the field of medicinal chemistry and drug discovery to explore the rich chemical space accessible from this privileged scaffold.
References
- 1. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose uptake assay [bio-protocol.org]
- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose uptake assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Ethyl 9H-Xanthene-9-carboxylate in Multi-Component Reactions: A Frontier in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the exploration of novel reagents in multi-component reactions (MCRs) is a critical avenue for discovering new bioactive molecules. While the synthesis of the xanthene scaffold via MCRs is well-established, the utilization of pre-functionalized xanthenes, such as ethyl 9H-xanthene-9-carboxylate, as a primary reactant in these elegant one-pot transformations remains a largely uncharted territory.
Currently, a comprehensive review of the scientific literature reveals a notable absence of established protocols or application notes detailing the use of this compound as a key building block in multi-component reactions. The prevailing body of research focuses on the construction of the xanthene core itself through the condensation of various aldehydes, naphthols, and active methylene compounds. This indicates a significant gap in the exploration of this potentially valuable reagent for the synthesis of more complex and diverse xanthene-based derivatives.
This document, therefore, serves not as a summary of existing applications, but as a forward-looking guide, proposing potential MCR strategies where this compound could be a pivotal reagent. The following sections present hypothetical application notes and detailed experimental protocols to inspire and guide future research in this promising area.
Proposed Application Notes
The unique structure of this compound, featuring a reactive ester group at the 9-position of the rigid tricyclic xanthene framework, suggests its potential utility in several classes of MCRs.
Table 1: Potential Multi-Component Reactions Utilizing this compound
| Multi-Component Reaction | Potential Reactants | Potential Product Class | Key Advantages |
| Passerini-type Reaction | Isocyanide, Aldehyde/Ketone | α-Acyloxy-N-alkyl-9H-xanthene-9-carboxamides | Introduction of diverse side chains at the 9-position; rapid generation of complex amides. |
| Ugi-type Reaction | Isocyanide, Aldehyde/Ketone, Amine | α-Aminoacyl-N-alkyl-9H-xanthene-9-carboxamides | High degree of molecular diversity from readily available starting materials. |
| Novel MCRs | Diamines, Activated Alkynes | Fused heterocyclic systems incorporating the xanthene moiety | Access to novel, rigid scaffolds with potential biological activity. |
Hypothetical Experimental Protocols
The following protocols are designed as a starting point for researchers wishing to investigate the reactivity of this compound in MCRs. Optimization of reaction conditions, including catalyst, solvent, and temperature, will be crucial for achieving high yields and purity.
Protocol 1: Synthesis of α-Acyloxy-N-alkyl-9H-xanthene-9-carboxamides via a Passerini-type Reaction
Objective: To synthesize a library of novel xanthene derivatives by reacting this compound with various isocyanides and carbonyl compounds.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde/ketone (e.g., benzaldehyde, acetone)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, TiCl₄) - optional, for optimization
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DCM (10 mL).
-
Add the aldehyde or ketone (1.2 mmol) to the solution.
-
Add the isocyanide (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Optional: If no reaction is observed, add a catalytic amount of a Lewis acid (e.g., 0.1 mmol Sc(OTf)₃) and continue stirring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-acyloxy-N-alkyl-9H-xanthene-9-carboxamide.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of α-Aminoacyl-N-alkyl-9H-xanthene-9-carboxamides via an Ugi-type Reaction
Objective: To generate a diverse set of peptide-like molecules incorporating the xanthene scaffold using a four-component Ugi-type reaction.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde/ketone (e.g., isobutyraldehyde)
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Isocyanide (e.g., benzyl isocyanide)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 mmol) and the aldehyde or ketone (1.2 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
To this mixture, add this compound (1.0 mmol).
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Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
The crude product can be purified by crystallization or column chromatography on silica gel (e.g., using a DCM/methanol gradient).
-
Characterize the purified product by spectroscopic methods (NMR, MS).
Visualizing the Potential: Reaction Workflow
The following diagram illustrates a generalized workflow for the proposed multi-component reactions involving this compound.
Caption: Proposed workflow for MCRs using this compound.
Logical Pathway for MCR Exploration
The decision-making process for exploring these novel reactions can be visualized as follows:
Caption: Decision pathway for investigating this compound in MCRs.
Conclusion and Future Outlook
The application of this compound as a reagent in multi-component reactions represents a significant and unexplored area in synthetic organic chemistry. The protocols and conceptual frameworks presented here are intended to catalyze research in this direction. The successful development of such reactions would provide a powerful tool for the rapid generation of novel, complex, and potentially bioactive xanthene derivatives, contributing significantly to the fields of medicinal chemistry and drug discovery. The scientific community is encouraged to build upon these foundational ideas to unlock the full potential of this versatile reagent.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 9H-Xanthene-9-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of ethyl 9H-xanthene-9-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction that is typically driven to completion by using an excess of ethanol and sometimes by removing the water formed during the reaction.[1][2][3]
Q2: What are the main challenges in this synthesis that can lead to low yields?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete reaction: The Fischer esterification is an equilibrium reaction. Without sufficient driving force (e.g., excess alcohol, removal of water), the reaction may not proceed to completion.[1][2]
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Side reactions: Although generally a clean reaction, side reactions can occur, particularly if the starting materials are impure or if the reaction temperature is too high.
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Difficult purification: The product may be difficult to separate from unreacted starting materials or byproducts, leading to losses during workup and purification.
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Purity of starting materials: The purity of the 9H-xanthene-9-carboxylic acid is crucial. Impurities can interfere with the esterification process.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (9H-xanthene-9-carboxylic acid). The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | Increase the excess of ethanol (can be used as the solvent). Remove water as it forms using a Dean-Stark trap. Increase the reaction time.[1][2] |
| Inactive catalyst. | Use fresh, concentrated sulfuric acid or another suitable strong acid catalyst like p-toluenesulfonic acid. | |
| Low reaction temperature. | Ensure the reaction mixture is refluxing gently. | |
| Presence of Unreacted Starting Material (Carboxylic Acid) | Insufficient reaction time or catalyst. | Increase the reflux time and/or the amount of acid catalyst. |
| Insufficient excess of ethanol. | Increase the molar ratio of ethanol to the carboxylic acid.[1] | |
| Formation of a Dark Brown Sludge | Decomposition of starting material or product. | This can occur at excessively high temperatures. Ensure gentle reflux and avoid overheating. Consider using a milder acid catalyst. |
| Impurities in the starting materials. | Purify the 9H-xanthene-9-carboxylic acid before use, for example, by recrystallization. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is saturated with a salt like NaCl to decrease the solubility of the ester. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). |
| Formation of an emulsion during extraction. | Add a small amount of brine or a few drops of a saturated salt solution to break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product by column chromatography or attempt recrystallization from a different solvent system. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of 9H-Xanthene-9-Carboxylic Acid from Xanthone
This two-step procedure outlines the synthesis of the precursor carboxylic acid.
Step 1: Reduction of Xanthone to Xanthene
A common method for this reduction is the Huang-Minlon modification of the Wolff-Kishner reduction.[4]
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Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.
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Add potassium hydroxide and hydrazine hydrate.
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Heat the mixture to reflux for 1-2 hours.
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Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
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Once the temperature reaches approximately 200°C, reflux for an additional 3-4 hours.
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Cool the reaction mixture and pour it into a large volume of water.
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Collect the precipitated xanthene by filtration, wash with water, and dry.
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The crude xanthene can be purified by recrystallization from ethanol.
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Step 2: Carboxylation of Xanthene
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Materials: Xanthene, a strong base (e.g., n-butyllithium or sodium amide), anhydrous tetrahydrofuran (THF), and dry carbon dioxide (dry ice).[4]
-
Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous THF.
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Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath).
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Slowly add the strong base (e.g., n-butyllithium solution) dropwise while maintaining the low temperature.
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Stir the resulting deep red solution for a period of time (e.g., 1 hour) at low temperature.
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Quench the reaction by adding crushed dry ice in small portions.
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Allow the reaction mixture to warm to room temperature.
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Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.
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Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
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Synthesis of this compound via Fischer Esterification
-
Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
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In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of ethanol).
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Attach a reflux condenser and heat the mixture to a gentle reflux.
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Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Reduce the volume of ethanol using a rotary evaporator.
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Pour the residue into a separatory funnel containing cold water and an extraction solvent (e.g., ethyl acetate or diethyl ether).
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
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The crude product can be purified by recrystallization or column chromatography.
-
Purification by Recrystallization
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common solvent systems for recrystallization include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water).[5][6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If using a mixed solvent system, dissolve the product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
| Parameter | Condition | Effect on Yield | Reference |
| Molar Ratio of Alcohol to Carboxylic Acid | 1:1 | Moderate | [1] |
| 10:1 | High | [1] | |
| 100:1 | Very High | [1] | |
| Catalyst (Sulfuric Acid) | Catalytic amount | Essential for reaction to proceed at a reasonable rate | [2][3] |
| Increased amount | Can increase rate, but may lead to side reactions/darkening | ||
| Temperature | Room Temperature | Very slow reaction rate | |
| Reflux | Optimal for most Fischer esterifications | [2] | |
| Water Removal | Not removed | Equilibrium may not favor product formation | [1] |
| Removed (e.g., with Dean-Stark trap) | Drives equilibrium towards product, increasing yield | [1] |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the Fischer esterification of 9H-xanthene-9-carboxylic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mt.com [mt.com]
Technical Support Center: Purification of Ethyl 9H-xanthene-9-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ethyl 9H-xanthene-9-carboxylate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities typically include unreacted starting material, which is 9H-xanthene-9-carboxylic acid, and residual reagents from the esterification process. Depending on the reaction conditions, side products could also be present.
Q2: What is the recommended first step in the purification process after the reaction is complete?
A2: The initial workup is crucial for removing a significant portion of impurities. A standard procedure involves quenching the reaction, followed by an aqueous workup. This typically includes washing the organic layer with a mild base (like sodium bicarbonate solution) to remove the acidic starting material, followed by a brine wash and drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
Q3: Which purification techniques are most effective for this compound?
A3: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the scale of the reaction.
Q4: Can I use an alcohol-based solvent for recrystallization?
A4: Caution should be exercised when using alcohol solvents for recrystallization, especially if any acidic or basic residues are present, as this could potentially lead to transesterification, forming a different ester as an impurity. While a patent mentions the use of isopropanol for a similar derivative, it is crucial to ensure the reaction mixture is properly neutralized and washed beforehand.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Workup | Incomplete removal of acidic starting material (9H-xanthene-9-carboxylic acid). | - Ensure thorough washing with a saturated sodium bicarbonate solution. - Monitor the pH of the aqueous layer to ensure it is basic. - Perform multiple extractions with the basic solution if necessary. |
| Emulsion formation during aqueous workup. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite. | |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound at the given temperature. | - Add a more polar co-solvent dropwise to the hot solution until the oil dissolves. - Reheat the solution to ensure complete dissolution before slow cooling. |
| The solution is cooling too rapidly. | - Insulate the flask to allow for slow cooling. - Consider using a dewar or a well-insulated container. | |
| The compound is impure, leading to a lower melting point and oiling out. | - Attempt a preliminary purification by column chromatography before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (polarity is too high or too low). | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. - A common starting point is a mixture of hexane and ethyl acetate. |
| Column overloading. | - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Cracks or channels in the silica gel bed. | - Pack the column carefully and ensure the silica gel is uniformly settled before loading the sample. | |
| Product is Contaminated with a Byproduct of Similar Polarity | The chosen purification method is not providing sufficient resolution. | - If using column chromatography, try a less polar solvent system and collect smaller fractions. - Consider using a different stationary phase for chromatography (e.g., alumina). - If recrystallization was used, attempt column chromatography, or vice-versa. |
Experimental Protocols
Protocol 1: Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 100 mL of organic phase). Check the pH of the final aqueous wash to ensure it is basic (pH > 8).
-
Wash the organic layer with deionized water (1 x 50 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water.
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Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture. Good starting points for esters include ethanol, isopropanol, ethyl acetate, or a mixture of n-hexane and ethyl acetate.[2] A patent for a similar compound suggests a mixture of isopropanol and ether.[1]
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes before filtering hot through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further promote crystallization by placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top.
-
Pre-elute the column with the starting eluent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Typical Purity (by GC/LC) | Typical Yield Loss | Notes |
| Aqueous Workup Only | 85-95% | 5-10% | Effective for removing acidic impurities. |
| Recrystallization | >98% | 15-30% | Good for removing minor impurities and obtaining crystalline material. |
| Column Chromatography | >99% | 10-25% | Highly effective for separating compounds of different polarities. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Ethyl 9H-xanthene-9-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ethyl 9H-xanthene-9-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes:
-
Two-step synthesis from 9H-xanthene-9-carboxylic acid: This involves the esterification of 9H-xanthene-9-carboxylic acid with ethanol, typically under acidic conditions (Fischer esterification).
-
One-pot synthesis from 9H-xanthene: This method involves the deprotonation of 9H-xanthene at the C9 position with a strong base to form a carbanion, which then reacts with ethyl chloroformate.
Q2: My reaction yield is low. What are the potential causes?
Low yields can result from several factors depending on the synthetic route. For the esterification of 9H-xanthene-9-carboxylic acid, incomplete reaction due to the reversible nature of Fischer esterification is a common cause.[1][2] For the one-pot synthesis from 9H-xanthene, incomplete deprotonation, presence of moisture, or side reactions of the highly reactive carbanion can lead to low yields.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the desired this compound, these could be unreacted starting materials (9H-xanthene or 9H-xanthene-9-carboxylic acid), or various side products. The troubleshooting guides below provide more detail on potential side products for each synthetic route.
Troubleshooting Guides
Route 1: Esterification of 9H-xanthene-9-carboxylic acid
This route is a classic Fischer esterification, which is an equilibrium-limited reaction.
Experimental Protocol: Fischer Esterification of 9H-xanthene-9-carboxylic acid
-
To a solution of 9H-xanthene-9-carboxylic acid in a large excess of ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture at reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for the esterification of 9H-xanthene-9-carboxylic acid.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][3] | - Use a large excess of ethanol to shift the equilibrium towards the product.[1] - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reaction time or catalyst. | - Increase the reaction time. - Ensure a sufficient amount of acid catalyst is used. |
| Formation of Diethyl Ether | The strong acid catalyst can cause the dehydration of ethanol, especially at higher temperatures. | - Maintain a controlled reflux temperature. - Use a milder acid catalyst if possible. |
Route 2: One-Pot Synthesis from 9H-xanthene
This route involves the formation of a reactive carbanion intermediate. The success of this reaction is highly dependent on anhydrous conditions and the purity of the reagents.
Experimental Protocol: One-Pot Synthesis from 9H-xanthene
-
Dissolve 9H-xanthene in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium or LDA) to the solution to deprotonate the 9H-xanthene.
-
Stir the reaction mixture at low temperature for a period to ensure complete formation of the anion.
-
Slowly add ethyl chloroformate to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway for Route 2 Synthesis and Side Reactions
Caption: Reaction pathway and a key side reaction in the one-pot synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | The presence of moisture or other protic impurities can quench the carbanion intermediate, leading back to the 9H-xanthene starting material. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. |
| Unreacted 9H-xanthene | Incomplete deprotonation by the strong base. | - Ensure the strong base is of high purity and has been properly titrated. - Allow sufficient time for the deprotonation step. |
| Formation of Xanthone | If the reaction is exposed to air (oxygen) after the formation of the anion, oxidation to xanthone can occur. | - Maintain a strict inert atmosphere until the reaction is quenched. |
| Elimination Products | While less common with ethyl chloroformate, strong bases can potentially promote elimination reactions if there are suitable leaving groups on substituted xanthene precursors. | - This is a known side reaction in Williamson ether synthesis which is mechanistically related.[4][5][6][7] Ensure the use of appropriate reaction conditions to favor substitution over elimination. |
Summary of Potential Products and Side Products
| Compound | Expected TLC Rf (relative) | Possible Origin |
| This compound | High | Desired Product |
| 9H-xanthene | High | Unreacted starting material (Route 2) or quenched anion |
| 9H-xanthene-9-carboxylic acid | Low | Unreacted starting material (Route 1) |
| Xanthone | Medium | Oxidation of the xanthenyl anion (Route 2) |
| Diethyl ether | Volatile | Side product from ethanol dehydration (Route 1) |
Note: The relative TLC Rf values are approximate and will depend on the specific TLC system used. It is recommended to run standards of the starting materials alongside the reaction mixture for accurate identification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
ethyl 9H-xanthene-9-carboxylate stability and degradation issues
Technical Support Center: Ethyl 9H-Xanthene-9-Carboxylate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability and degradation issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound featuring a xanthene core structure with an ethyl carboxylate group at the 9-position. Xanthene derivatives are utilized in various fields, including medicinal chemistry as scaffolds for therapeutic agents and in materials science for the development of fluorescent probes and dyes. Specifically, derivatives of xanthene-9-carboxylic acid have been investigated for their potential to inhibit amyloid fibril formation.[1]
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound are hydrolysis, photodegradation, and thermal decomposition. The ester functional group is susceptible to cleavage under aqueous conditions, especially at non-neutral pH. The xanthene ring system, while relatively stable, can be susceptible to photochemical reactions upon exposure to light. At elevated temperatures, thermal decomposition can occur, leading to the formation of various degradation products.
Q3: How should I properly store this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: What are the expected degradation products of this compound?
The primary degradation product from hydrolysis is xanthene-9-carboxylic acid and ethanol.[2] Photodegradation may lead to more complex mixtures, potentially involving reactions of the xanthene core. Thermal decomposition at high temperatures can lead to decarboxylation and the formation of smaller aromatic compounds.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
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Assess Sample Handling and Storage:
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Confirm that the compound was stored under the recommended conditions (cool, dry, dark).
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Review the solvent used to dissolve the sample. Protic solvents like methanol and water can facilitate hydrolysis, especially if the sample is stored in solution for an extended period.
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-
Investigate Hydrolysis:
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The most common degradation pathway is the hydrolysis of the ethyl ester to form xanthene-9-carboxylic acid.
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Analyze a reference standard of xanthene-9-carboxylic acid, if available, to confirm the identity of the impurity peak.
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If a standard is not available, LC-MS analysis can be used to identify the mass of the impurity, which should correspond to xanthene-9-carboxylic acid (Molecular Weight: 226.23 g/mol ).[4]
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-
Evaluate for Photodegradation:
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If the material has been exposed to light, photodegradation may have occurred.
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Protect samples from light during preparation and analysis by using amber vials or covering glassware with aluminum foil.
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Issue 2: Poor Reproducibility in Experimental Results
Possible Cause: Inconsistent sample stability.
Troubleshooting Steps:
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Standardize Sample Preparation:
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Prepare solutions of this compound immediately before use.
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Use aprotic solvents (e.g., acetonitrile, THF) for stock solutions to minimize hydrolysis.
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If aqueous buffers are required, prepare them fresh and use them promptly.
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-
Control Environmental Conditions:
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Ensure that all experiments are conducted under consistent temperature and lighting conditions.
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Use a temperature-controlled autosampler for chromatographic analyses to prevent degradation in the sample queue.
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Issue 3: Change in Physical Appearance (e.g., Color Change, Precipitation)
Possible Cause: Significant degradation or contamination.
Troubleshooting Steps:
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Check for Contamination:
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Ensure that all glassware and solvents are clean and of high purity.
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-
Analyze for Degradation Products:
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A color change may indicate the formation of chromophoric degradation products. UV-Vis spectroscopy can be used to assess changes in the absorption spectrum.
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Precipitation in solution may be due to the formation of the less soluble xanthene-9-carboxylic acid.
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Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following table provides expected stability trends based on the general chemical properties of similar esters and xanthene derivatives.
| Parameter | Condition | Expected Stability of this compound | Primary Degradation Product |
| pH | Acidic (pH < 4) | Moderate | Xanthene-9-carboxylic acid |
| Neutral (pH 7) | High | Minimal | |
| Basic (pH > 8) | Low | Xanthene-9-carboxylate salt | |
| Temperature | Refrigerated (2-8 °C) | High | Minimal |
| Room Temperature (20-25 °C) | Moderate | Xanthene-9-carboxylic acid | |
| Elevated (>40 °C) | Low | Xanthene-9-carboxylic acid and others | |
| Light | Dark | High | Minimal |
| Ambient Light | Moderate | Potential photoproducts | |
| UV Light | Low | Significant photodegradation |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound and detecting the primary hydrolysis degradant, xanthene-9-carboxylic acid.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
Time (min) %A %B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
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Acidic Hydrolysis:
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Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
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Heat at 60 °C for 24 hours.
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Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
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Basic Hydrolysis:
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Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
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Keep at room temperature for 4 hours.
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Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
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Oxidative Degradation:
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Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂.
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Keep at room temperature for 24 hours, protected from light.
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Dilute a 1 mL aliquot with mobile phase for HPLC analysis.
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Photodegradation:
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Prepare a 1 mg/mL solution of this compound in acetonitrile.
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Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
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Analyze by HPLC.
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-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 105 °C for 24 hours.
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Dissolve the stressed sample in acetonitrile for HPLC analysis.
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Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. XANTHENE-9-CARBOXYLIC ACID | 82-07-5 [amp.chemicalbook.com]
- 2. A new method for assaying propantheline and its degradation product, xanthene-9-carboxylic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 9H-Xanthene-9-Carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl 9H-xanthene-9-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction to synthesize this compound has a very low yield. What are the possible causes and solutions?
Answer:
Low yields in this synthesis can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Below is a summary of potential causes and corresponding troubleshooting steps.
Potential Causes & Solutions for Low Yield
| Potential Cause | Troubleshooting Step | Relevant Chemistry |
| Poor quality of starting materials | Ensure 9H-xanthene is pure and dry. Impurities can interfere with the deprotonation step. Use freshly distilled anhydrous ethanol and ensure ethyl chloroformate is of high purity. | The reaction's success hinges on the efficient generation of the xanthenyl anion, which is highly reactive and sensitive to proton sources like water. |
| Inefficient deprotonation of 9H-xanthene | The choice of base is critical. For laboratory-scale synthesis, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF are effective. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the xanthenyl anion by atmospheric moisture and CO2.[1] | 9H-xanthene is deprotonated at the C9 position to form a resonance-stabilized carbanion, which then acts as a nucleophile. |
| Suboptimal reaction temperature | Deprotonation with strong bases like n-BuLi is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.[1] The subsequent reaction with ethyl chloroformate can then be allowed to warm to room temperature. | Low temperatures control the reactivity of the strong base and prevent unwanted side reactions. |
| Side reactions | The formation of xanthone as a byproduct can occur, especially if oxidizing agents are present or if the reaction is exposed to air. Ensure all reagents and solvents are deoxygenated. | The xanthenyl anion can be oxidized to xanthone. |
| Ineffective purification | The product can be lost during work-up and purification. Recrystallization is a common method for purification.[1] Ensure the appropriate solvent system is used to maximize recovery. Column chromatography can also be employed for purification. | Proper purification is essential to isolate the desired product from unreacted starting materials and byproducts. |
A general troubleshooting workflow for low-yield reactions is presented below:
Caption: Troubleshooting workflow for low-yield reactions.
Question: I am observing the formation of a significant amount of a byproduct that I suspect is xanthone. How can I prevent this?
Answer:
The formation of xanthone is a common issue and is primarily due to the oxidation of the 9H-xanthene starting material or the intermediate xanthenyl anion.
Strategies to Minimize Xanthone Formation:
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Inert Atmosphere: The most critical step is to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction, from the addition of reagents to the final quench. This prevents oxygen from the air from reacting with the carbanion.
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Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
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High-Purity Starting Materials: Ensure your 9H-xanthene is free from any oxidizing impurities. If necessary, purify the starting material before use.
The proposed reaction mechanism leading to the desired product and the potential side reaction are illustrated below:
Caption: Desired vs. side reaction pathways.
Question: The reaction does not seem to be proceeding, and I am recovering my starting material. What should I check?
Answer:
If you are recovering your starting material, it is likely that the initial deprotonation step is failing.
Key areas to investigate:
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Base Inactivity: The base may be old or may have been improperly stored, leading to deactivation. Use a freshly opened bottle of the base or titrate it to determine its activity.
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Insufficient Base: Ensure you are using a sufficient molar equivalent of the base. Typically, a slight excess (1.1 to 1.5 equivalents) is used to ensure complete deprotonation.
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Presence of Protic Impurities: Traces of water or other protic impurities in the solvent or on the glassware will quench the strong base. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that the solvent is anhydrous.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used laboratory method involves the deprotonation of 9H-xanthene with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF), followed by quenching the resulting carbanion with ethyl chloroformate.[1]
Q2: Are there alternative, greener methods for this synthesis?
A2: Research is ongoing into more environmentally friendly synthetic routes for xanthene derivatives.[3][4] Some methods explore the use of ionic liquids as catalysts and solvents, which can offer advantages in terms of recyclability.[5] Ultrasound-assisted synthesis has also been reported for some xanthene derivatives, often leading to shorter reaction times and higher yields.[3]
Q3: How can I effectively purify the final product?
A3: The most common purification methods are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial and may require some optimization. For column chromatography, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used as the eluent.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The use of strong bases like n-butyllithium and sodium hydride requires strict safety measures. These reagents are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
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9H-Xanthene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
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Ethyl chloroformate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
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Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 9H-xanthene (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting deep red solution at -78 °C for 1 hour.
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Carboxylation: Slowly add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture at -78 °C. The color of the solution should fade.
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Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Scheme:
Caption: Synthesis of this compound.
References
- 1. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meddocsonline.org [meddocsonline.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 9H-Xanthene-9-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 9H-xanthene-9-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the industrial-scale synthesis of this compound?
A1: The most common and economically viable method for the large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 9H-xanthene-9-carboxylic acid, followed by its esterification with ethanol. For the synthesis of 9H-xanthene-9-carboxylic acid, a modern and safer approach involves the reduction of xanthone, followed by deprotonation with a strong base and subsequent carboxylation with carbon dioxide[1]. The second step is typically a Fischer esterification, where 9H-xanthene-9-carboxylic acid is reacted with an excess of ethanol in the presence of an acid catalyst[2][3][4].
Q2: What are the main challenges in scaling up the synthesis of the precursor, 9H-xanthene-9-carboxylic acid?
A2: Traditional methods for synthesizing 9H-xanthene-9-carboxylic acid present significant scale-up challenges, including the use of hazardous reagents like sodium cyanide, which can generate toxic hydrogen cyanide gas[1]. Another older method involving the use of sodium metal in refluxing xanthene is also hazardous due to the violent release of heat and hydrogen gas[1]. A safer, more scalable alternative involves the Huang-Minlon reduction of xanthone to xanthene, followed by deprotonation using a strong base like n-butyllithium at low temperatures, and then quenching with carbon dioxide. While safer, challenges in this process include handling large volumes of cryogenic reagents and ensuring efficient mixing to prevent localized overheating during the carboxylation step[1].
Q3: What are the key challenges encountered during the Fischer esterification of 9H-xanthene-9-carboxylic acid at scale?
A3: The primary challenge in the Fischer esterification is the reversible nature of the reaction[2][3]. To achieve high conversion on a large scale, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of ethanol, which also serves as the solvent, and/or by removing the water that is formed during the reaction[2][3][4]. On an industrial scale, the removal of water can be accomplished by azeotropic distillation. Another challenge is ensuring the complete dissolution of 9H-xanthene-9-carboxylic acid in ethanol, which may require elevated temperatures. Finally, the choice and concentration of the acid catalyst are critical to balance reaction rate with potential side reactions.
Q4: What are the potential side reactions during the synthesis of this compound?
A4: During the synthesis of the 9H-xanthene-9-carboxylic acid precursor, incomplete reduction of xanthone can lead to impurities. In the subsequent esterification step, potential side reactions include the formation of ethers from the alcohol (diethyl ether from ethanol) if the reaction temperature is too high in the presence of a strong acid catalyst. Incomplete esterification will result in the presence of the starting carboxylic acid in the final product.
Q5: What are the recommended methods for the purification of this compound at a large scale?
A5: For the purification of the intermediate, 9H-xanthene-9-carboxylic acid, recrystallization is an effective method[1]. For the final product, this compound, the typical work-up procedure following Fischer esterification involves neutralizing the acid catalyst, extracting the ester into an organic solvent, washing the organic phase to remove any remaining acid and unreacted carboxylic acid, and finally, removing the solvent under reduced pressure[2][5]. For high purity, recrystallization of the crude ester from a suitable solvent system is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 9H-Xanthene-9-Carboxylic Acid | Incomplete reduction of xanthone. | Ensure sufficient reaction time and appropriate temperature for the Huang-Minlon reduction. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. |
| Inefficient carboxylation. | Maintain a low temperature (-78 to -40 °C) during the addition of carbon dioxide to the deprotonated xanthene. Ensure good agitation to maximize gas-liquid mass transfer. Use a high-quality, strong base to ensure complete deprotonation. | |
| Low Yield of this compound | Incomplete esterification due to equilibrium. | Use a larger excess of ethanol (it can be used as the solvent). Remove water as it is formed, for example, by using a Dean-Stark apparatus for azeotropic distillation if a co-solvent like toluene is used. Increase the reaction time or temperature (while monitoring for side reactions). |
| Inactive catalyst. | Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). Ensure the reaction mixture is anhydrous, as water can deactivate the catalyst. | |
| Presence of Starting Carboxylic Acid in Final Product | Incomplete esterification. | Refer to the solutions for "Low Yield of this compound". Consider increasing the catalyst loading. |
| Insufficient work-up. | During the aqueous work-up, ensure thorough washing with a basic solution (e.g., sodium bicarbonate) to remove all unreacted carboxylic acid. | |
| Formation of Byproducts | Ether formation. | Avoid excessively high reaction temperatures during esterification. Use a milder acid catalyst if possible. |
| Unidentified impurities. | Characterize the byproducts using techniques like GC-MS or LC-MS to understand their origin and adjust reaction conditions accordingly. | |
| Difficulty in Product Isolation/Purification | Product oiling out during recrystallization. | Experiment with different solvent systems for recrystallization. Use a seed crystal to induce crystallization. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period. |
Experimental Protocols
Synthesis of 9H-Xanthene-9-Carboxylic Acid (Scaled-Up, Safer Method)
This protocol is adapted from a patented, safer industrial method[1].
Step 1: Huang-Minlon Reduction of Xanthone to Xanthene
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To a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add xanthone, diethylene glycol, hydrazine hydrate (80%), and potassium hydroxide.
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Heat the mixture to reflux (130-135 °C) and maintain for 5 hours.
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After the reaction is complete, cool the mixture and add water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water and then with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude xanthene.
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Purify the crude xanthene by recrystallization from a suitable solvent to yield pure xanthene.
Step 2: Carboxylation of Xanthene
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In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the purified xanthene in anhydrous tetrahydrofuran (THF).
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Cool the solution to between -78 °C and -70 °C.
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Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.
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Stir the mixture at this temperature for 1 hour after the addition is complete.
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Bubble dry carbon dioxide gas through the reaction mixture. The temperature will rise; continue the addition until the exothermic reaction ceases.
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Allow the reaction mixture to slowly warm to room temperature.
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Quench the reaction by adding an aqueous solution of a weak base (pH 8.0-11.0).
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Extract the aqueous layer with an organic solvent to remove any unreacted xanthene.
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Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of 3-4 to precipitate the 9H-xanthene-9-carboxylic acid.
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Filter the solid, wash with water, and dry to obtain the pure product.
| Parameter | Value |
| Xanthene Crude Yield | 80-86% |
| Xanthene Purity (after recrystallization) | >99% |
| 9H-Xanthene-9-Carboxylic Acid Yield | 75-80% |
| 9H-Xanthene-9-Carboxylic Acid Purity | >99.5% |
Synthesis of this compound (Fischer Esterification)
This is a general protocol for Fischer esterification, adapted for the specific substrate.
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To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 9H-xanthene-9-carboxylic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent).
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With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents).
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Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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If necessary, purify the crude product by recrystallization.
| Parameter | Typical Value |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 2-4 hours |
| Expected Yield | 90-95% (with excess ethanol) |
| Purity (after work-up) | >95% |
| Purity (after recrystallization) | >99% |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yields in the esterification step.
References
- 1. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. sciencemadness.org [sciencemadness.org]
Technical Support Center: Ethyl 9H-Xanthene-9-Carboxylate Reaction Mechanism Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 9H-xanthene-9-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
I. Reaction Mechanism and Synthesis
The synthesis of this compound from 9H-xanthene-9-carboxylic acid and ethanol proceeds via a Fischer esterification mechanism. This acid-catalyzed reaction is an equilibrium process.
Reaction Workflow:
Figure 1. General workflow for the Fischer esterification synthesis of this compound.
Reaction Mechanism:
The Fischer esterification mechanism involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Figure 2. Simplified mechanism of Fischer esterification.
II. Experimental Protocols
A general procedure for the synthesis of aryl-substituted derivatives of 9H-xanthene-9-carboxylic acid can be adapted for the synthesis of the ethyl ester.[1]
General Fischer Esterification Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After cooling, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
III. Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the reflux temperature of ethanol and monitor the reaction by TLC until the starting material is consumed. |
| Equilibrium not shifted towards the product. | Use a large excess of ethanol (can be used as the solvent) to drive the equilibrium forward. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. | |
| Inactive catalyst. | Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst. | |
| Presence of unreacted carboxylic acid in the final product | Incomplete reaction. | Increase the reaction time or the amount of catalyst. |
| Inefficient workup. | Ensure complete neutralization of the acid catalyst by washing thoroughly with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is basic. | |
| Formation of side products (e.g., symmetrical ether from ethanol) | High reaction temperature or prolonged reaction time with a strong acid catalyst. | Use a milder acid catalyst or lower the reaction temperature if possible, though this may require longer reaction times. |
| Difficulty in product purification | Co-elution of the product with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.
Q2: Why is it important to use an excess of ethanol?
A2: The Fischer esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one of the reactants (in this case, ethanol) shifts the equilibrium towards the formation of the products (the ester and water), thereby increasing the yield of the desired this compound.
Q3: How can I remove the water produced during the reaction?
A3: Water can be removed by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. Alternatively, a dehydrating agent that is inert under the acidic reaction conditions can be added to the reaction mixture.
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures.
Q5: What are the expected spectroscopic data for this compound?
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A triplet around 1.2 ppm (3H) for the methyl protons of the ethyl group.- A quartet around 4.1 ppm (2H) for the methylene protons of the ethyl group.- A singlet around 5.0 ppm (1H) for the proton at the 9-position of the xanthene ring.- A multiplet in the aromatic region (approx. 7.0-7.4 ppm, 8H) for the protons of the xanthene ring. |
| ¹³C NMR | - A peak around 14 ppm for the methyl carbon of the ethyl group.- A peak around 61 ppm for the methylene carbon of the ethyl group.- A peak around 45 ppm for the C9 carbon of the xanthene ring.- Peaks in the aromatic region (approx. 116-152 ppm) for the carbons of the xanthene ring.- A peak around 170 ppm for the carbonyl carbon of the ester. |
| IR Spectroscopy | - A strong C=O stretching band for the ester around 1730-1750 cm⁻¹.- C-O stretching bands around 1000-1300 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₄O₃, MW = 254.28 g/mol ).- Fragmentation patterns showing the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). |
Quantitative Data for Related Compounds:
Table 1: Physical and Spectroscopic Data for 9H-Xanthene-9-carboxylic Acid [2]
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Melting Point | 221-225 °C |
| ¹H NMR | Signals in the aromatic region and for the C9-H and COOH protons. |
| ¹³C NMR | Signals for the aromatic carbons, the C9 carbon, and the carboxyl carbon. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid), C=O stretch, aromatic C-H stretch. |
| MS (m/z) | Molecular ion peak at 226, and characteristic fragment ions. |
Table 2: Crystal Data for Mthis compound [3]
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.6601 (16) |
| b (Å) | 5.7624 (3) |
| c (Å) | 15.7578 (9) |
| β (°) | 92.933 (4) |
| V (ų) | 2327.0 (2) |
| Z | 8 |
References
Technical Support Center: Synthesis of Ethyl 9H-Xanthene-9-Carboxylate
Welcome to the technical support center for the synthesis of ethyl 9H-xanthene-9-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of an acid catalyst.[1][2][3][4][5] This method is favored for its simplicity and the use of readily available reagents.
Q2: Which catalysts are typically used for this esterification, and how do they compare?
A2: Strong protic acids are the standard catalysts for Fischer esterification. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2][4] Lewis acids can also be employed. The choice of catalyst can influence reaction time and yield. While direct comparative data for this specific esterification is not extensively published, sulfuric acid is a common and effective choice for simple esterifications.
Q3: What are the typical starting materials for the synthesis of the precursor, 9H-xanthene-9-carboxylic acid?
A3: 9H-xanthene-9-carboxylic acid is typically synthesized from xanthone. One common method involves the reduction of xanthone to xanthene, followed by carboxylation.
Q4: Are there any alternative methods to the Fischer esterification for this synthesis?
A4: Yes, alternative methods include reacting the sodium salt of xanthene-9-carboxylic acid with an ethyl halide (e.g., ethyl bromide). This method avoids the use of strong acids but may require the prior formation of the carboxylate salt.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound via Fischer esterification.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic.[2][4] 2. Presence of Water: The Fischer esterification is a reversible reaction, and the presence of water in the reaction mixture can shift the equilibrium back towards the reactants.[1][2] 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low for the reaction to reach completion. 4. Steric Hindrance: The bulky nature of the xanthene moiety can sterically hinder the approach of the ethanol nucleophile. | 1. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst. 2. Use Dry Reagents and Glassware: Ensure that ethanol and all glassware are thoroughly dried before use. Consider using a Dean-Stark apparatus to remove water as it is formed.[3] 3. Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, increase the reflux time or temperature. 4. Use a Large Excess of Alcohol: Employing a large excess of ethanol can help to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1] |
| Presence of Unreacted 9H-Xanthene-9-Carboxylic Acid in the Final Product | 1. Incomplete Esterification: Similar to the causes of low yield, the reaction may not have gone to completion. 2. Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic aqueous conditions for an extended period during the workup. | 1. Optimize Reaction Conditions: Refer to the steps for addressing low yield. 2. Neutralize Promptly: During the aqueous workup, neutralize the reaction mixture promptly with a base (e.g., sodium bicarbonate solution) to prevent ester hydrolysis. |
| Formation of Side Products | 1. Ether Formation: Under acidic conditions and at elevated temperatures, ethanol can undergo dehydration to form diethyl ether. 2. Decomposition: Sensitive starting materials or products may decompose under harsh acidic conditions or high temperatures. | 1. Control Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate to minimize the formation of diethyl ether. 2. Use Milder Catalysts: If decomposition is suspected, consider using a milder acid catalyst, such as p-toluenesulfonic acid. |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: The polarity of the ester and the carboxylic acid may be similar, making chromatographic separation challenging. 2. Oily Product: The product may not crystallize easily. | 1. Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Wash the organic layer containing the ester with a basic solution (e.g., sodium bicarbonate) to remove the acidic starting material. 2. Recrystallization: Try different solvent systems for recrystallization. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline based on the principles of Fischer esterification.[1][2][3][4][5]
Materials:
-
9H-Xanthene-9-carboxylic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-xanthene-9-carboxylic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (monitor the reaction by TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the expected impact of different catalysts on the synthesis. Note that specific quantitative data for this exact reaction is limited in the public domain, and the information is based on general principles of Fischer esterification.
| Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Relative Reaction Rate | Potential Side Reactions | Notes |
| Sulfuric Acid (H₂SO₄) | 0.03 - 0.05 | High | Dehydration of ethanol to diethyl ether, potential for charring with sensitive substrates. | A strong and effective catalyst. Requires careful handling and thorough neutralization during workup. |
| p-Toluenesulfonic Acid (TsOH) | 0.05 - 0.10 | Moderate to High | Similar to sulfuric acid but generally less severe. | A solid catalyst, which can be easier to handle than sulfuric acid. |
| Lewis Acids (e.g., Sc(OTf)₃) | 0.01 - 0.05 | Moderate to High | Generally fewer side reactions compared to strong Brønsted acids. | Can be more expensive but are often milder and more selective. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship in Troubleshooting Low Yield
Caption: A diagram showing potential causes and solutions for low yield in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 9H-xanthene-9-carboxylate
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols related to the synthesis of ethyl 9H-xanthene-9-carboxylate, with a particular focus on the crucial role of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis is typically a two-step process. The first step involves the carboxylation of xanthene at the 9-position to form the key intermediate, 9H-xanthene-9-carboxylic acid. The second step is a standard esterification of the carboxylic acid with ethanol to yield the final ethyl ester product.
Q2: How is the 9H-xanthene-9-carboxylic acid intermediate synthesized?
A2: A common and effective method involves the deprotonation of xanthene using a strong base, followed by quenching the resulting anion with carbon dioxide. A patent describes a method where xanthene is treated with a strong base like n-Butyl Lithium in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (-78 to -40 °C).[1] Gaseous carbon dioxide is then introduced to form the carboxylate salt, which is subsequently neutralized with acid to yield 9H-xanthene-9-carboxylic acid.[1]
Q3: What is the role of the solvent in the initial carboxylation step?
A3: The solvent is critical for several reasons. In the carboxylation of xanthene, an anhydrous aprotic solvent like THF is used to dissolve the starting material and stabilize the reactive anionic intermediate formed by the strong base.[1] The solvent's ability to remain inert under strongly basic and low-temperature conditions is essential for high yield. For the synthesis of other xanthene derivatives, solvent choice has been shown to significantly impact reaction rates and yields, with many modern procedures favoring solvent-free conditions for environmental and efficiency benefits.[2][3]
Q4: Which methods can be used to convert 9H-xanthene-9-carboxylic acid to its ethyl ester?
A4: The most common method is the Fischer-Speier esterification.[4][5] This involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The reaction is an equilibrium, so removing the water formed or using a large excess of ethanol helps drive it towards the product.[6]
Q5: My overall yield is low. What are the likely causes?
A5: Low yield can stem from several factors:
-
Moisture: The initial carboxylation step is highly sensitive to moisture, as the strong base and the xanthenyl anion will react with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete Carboxylation: The reaction temperature and time are crucial. Ensure the reaction is sufficiently cooled before adding the base and that the carbon dioxide is bubbled through the solution until the reaction is complete.
-
Inefficient Esterification: The Fischer esterification is a reversible reaction.[6] To maximize yield, use a large excess of ethanol and an effective acid catalyst, and consider methods for removing water as it forms.
-
Purification Losses: Losses can occur during work-up and purification steps. Recrystallization from a suitable solvent like ethanol is a common purification method.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Suggested Solution |
| Low or no yield in the carboxylation step | Presence of moisture in reagents or glassware. | Ensure all glassware is thoroughly oven-dried. Use anhydrous grade solvents (e.g., THF). Handle strong bases under an inert atmosphere (Nitrogen or Argon). |
| Ineffective deprotonation of xanthene. | Use a sufficiently strong base (e.g., n-Butyl Lithium). Ensure the reaction is maintained at a very low temperature (e.g., -78 °C) during base addition and anion formation. | |
| Low yield in the esterification step | Equilibrium not shifted towards products. | Use a large excess of ethanol (it can often be used as the solvent). Ensure an adequate amount of acid catalyst is used. If possible, remove water using a Dean-Stark apparatus or molecular sieves.[5] |
| Insufficient reaction time or temperature. | Reflux the reaction mixture for an adequate period (monitor by TLC). Typical Fischer esterification requires several hours of heating.[7] | |
| Formation of multiple side-products | Impure starting materials. | Use purified xanthene and 9H-xanthene-9-carboxylic acid. Purity can be checked by melting point or HPLC. |
| Decomposition of reactants or products. | Avoid excessively high temperatures, especially if using sensitive substrates. For some xanthene syntheses, side products are minimized by using specific catalysts or solvent-free conditions.[2][8] | |
| Difficulty purifying the final ester | Incomplete removal of the acid catalyst. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during work-up before extraction. |
| Co-crystallization with unreacted carboxylic acid. | Wash the crude product with a dilute base solution to remove the acidic starting material before the final recrystallization. |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Yield of a Model Xanthene Synthesis (Data adapted from a representative synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CH₃OH | Reflux | 120 | 65 |
| 2 | CH₃CH₂OH | Reflux | 120 | 70 |
| 3 | CH₃CN | Reflux | 90 | 80 |
| 4 | CHCl₃ | Reflux | 150 | 50 |
| 5 | THF | Reflux | 150 | 60 |
| 6 | H₂O | 100 | 180 | 45 |
| 7 | Solvent-Free | 120 | 10 | 91 |
Note: This data is for a related multi-component synthesis of a xanthene derivative and serves to illustrate the general principles of solvent effects in this class of reactions.
Experimental Protocols
Protocol 1: Synthesis of 9H-xanthene-9-carboxylic acid
Materials:
-
Xanthene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyl Lithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Dry Carbon Dioxide (CO₂) gas or dry ice
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve xanthene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-Butyl Lithium solution dropwise via syringe, maintaining the temperature below -70 °C. The solution will typically develop a deep color, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Bubble dry CO₂ gas through the solution for 1-2 hours, or add crushed dry ice pellets until the color of the anion dissipates. Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 9H-xanthene-9-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
9H-xanthene-9-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Key factors influencing reaction success and yield.
References
- 1. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DE1044102B - Process for the preparation of esters of xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 8. One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Ethyl 9H-xanthene-9-carboxylate and Structurally Related Analogs
For researchers and professionals in the fields of medicinal chemistry and drug development, a comprehensive understanding of the structural characteristics of synthetic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the available NMR spectral data for ethyl 9H-xanthene-9-carboxylate and its close structural analogs, mthis compound and 9H-xanthene-9-carboxylic acid.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of the xanthene core exhibit characteristic signals for the aromatic protons and the unique proton at the 9-position. The ester functionality introduces additional signals for the alkyl chain. The following table summarizes the key ¹H NMR chemical shifts for this compound and its analogs.
| Compound | Aromatic Protons (ppm) | H-9 (ppm) | Ester/Acid Protons (ppm) | Solvent |
| This compound (Predicted) | ~7.0-7.4 | ~5.0 | ~4.1 (q, 2H), ~1.1 (t, 3H) | CDCl₃ |
| Mthis compound [1][2] | 7.08-7.35 (m, 8H) | 5.03 (s, 1H) | 3.65 (s, 3H) | CDCl₃ |
| 9H-xanthene-9-carboxylic acid [3][4] | 7.1-7.4 (m, 8H) | 5.1 (s, 1H) | 11.2 (br s, 1H) | DMSO-d₆ |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the carbon at the 9-position are particularly diagnostic.
| Compound | Aromatic Carbons (ppm) | C-9 (ppm) | Carbonyl Carbon (ppm) | Ester/Acid Carbons (ppm) | Solvent |
| This compound (Predicted) | ~116-152 | ~46 | ~170 | ~61, ~14 | CDCl₃ |
| Mthis compound [1][2] | 116.5, 123.4, 128.0, 129.4, 152.0 | 46.2 | 170.8 | 52.5 | CDCl₃ |
| 9H-xanthene-9-carboxylic acid [3] | 116.3, 123.2, 127.8, 129.2, 151.8 | 46.5 | 171.5 | - | DMSO-d₆ |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-quality NMR spectra of xanthene derivatives, based on standard laboratory practices.[5][6][7][8]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).
3. Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be performed manually or using an automated shimming routine.
-
Tune and match the probe for the specific nucleus being observed.
-
Set the appropriate spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Process and present the final spectrum.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: A flowchart illustrating the key stages of NMR analysis.
References
- 1. mthis compound | C15H12O3 | CID 699662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 1H NMR spectrum [chemicalbook.com]
- 5. How To [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Analytical Characterization of Ethyl 9H-xanthene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the analysis of novel therapeutic agents and research chemicals, a thorough structural and purity assessment is paramount. Ethyl 9H-xanthene-9-carboxylate, a derivative of the versatile xanthene scaffold, is of significant interest in medicinal chemistry. This guide provides a comparative overview of mass spectrometry for the analysis of this compound, alongside alternative analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their applications.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electron Ionization (EI) is a common ionization method for this purpose.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced based on the known behavior of the xanthene core and ethyl esters. The molecular weight of this compound is 254.29 g/mol .
| m/z (predicted) | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway |
| 254 | [M]•+ | [C16H14O3]•+ | Molecular ion |
| 209 | [M - OEt]•+ | [C14H9O2]•+ | Loss of the ethoxy radical |
| 181 | [M - COOEt]•+ | [C13H9O]•+ | Loss of the ethyl carboxylate radical (xanthenyl cation) |
| 152 | [C12H8O]•+ | Xanthone radical cation | Rearrangement and loss of CO from the xanthenyl cation |
Key Fragmentation Pathways:
The primary fragmentation of the molecular ion is expected to involve the ester group. The most significant fragmentation pathways include the loss of the ethoxy radical (-•OCH2CH3) to form an acylium ion, and the loss of the entire ethyl carboxylate group (-•COOCH2CH3) to generate the stable xanthenyl cation. Further fragmentation of the xanthenyl cation can occur, leading to characteristic ions of the xanthene core.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive analysis of this compound relies on a combination of techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy offer complementary data for purity assessment and structural confirmation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information through fragmentation. | High sensitivity, provides structural details. | Isomers may not be distinguishable without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution for separation of impurities, quantitative. | Does not provide structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires pure sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast, non-destructive. | Provides limited structural information, complex spectra. |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Ion source temperature of 230°C, quadrupole temperature of 150°C, and ionization energy of 70 eV. Scan range of m/z 40-400.
2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl3).
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for this compound.
A Comparative Guide to the Infrared Spectroscopy of Ethyl 9H-xanthene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of ethyl 9H-xanthene-9-carboxylate, a molecule of interest in medicinal chemistry and materials science. By comparing its expected spectral features with those of related xanthene derivatives, this document serves as a practical reference for the characterization and quality control of this compound.
The structural backbone of this compound incorporates several key functional groups that give rise to a characteristic IR spectrum. The principal vibrational modes are associated with the ester group (C=O and C-O stretching), the aromatic ether linkage within the xanthene core, and the various C-H bonds of the aromatic and aliphatic moieties.
Predicted Infrared Absorption Profile of this compound
The IR spectrum of this compound is anticipated to exhibit a series of distinct absorption bands corresponding to its constituent functional groups. A detailed breakdown of these expected absorptions is provided below:
-
Ester Group Vibrations : The ethyl ester functionality is the most prominent feature in the IR spectrum. It is characterized by a strong carbonyl (C=O) stretching absorption, typically observed in the range of 1735-1750 cm⁻¹ for aliphatic esters.[1] Additionally, two distinct C-O stretching vibrations are expected. The first, an asymmetric C-C-O stretch, typically appears as a strong band between 1160-1210 cm⁻¹. The second, a symmetric O-C-C stretch, is also strong and is found in the 1000-1300 cm⁻¹ region.[1][2]
-
Aromatic Ether Linkage : The xanthene core contains an aryl ether group. This will give rise to a characteristic asymmetric C-O-C stretching vibration, which is expected to be a strong band in the 1200-1300 cm⁻¹ region. A corresponding symmetric stretching band is anticipated to appear around 1010-1050 cm⁻¹.
-
C-H Stretching and Bending Vibrations : The aromatic rings of the xanthene structure will display C-H stretching vibrations at wavenumbers greater than 3000 cm⁻¹. In contrast, the aliphatic C-H bonds of the ethyl group and the single C-H at the 9-position of the xanthene ring will exhibit stretching vibrations just below 3000 cm⁻¹. Methylene (CH₂) groups in cyclic systems typically show scissoring (bending) vibrations in the range of 1448-1470 cm⁻¹.
Comparative Analysis with Related Xanthene Derivatives
To provide a comprehensive understanding of the IR spectrum of this compound, a comparison with the spectra of structurally related compounds is invaluable. The table below summarizes the key IR absorption bands for xanthene, xanthone, and xanthene-9-carboxylic acid, which serve as useful benchmarks.
| Functional Group/Vibration | Xanthene | Xanthone | Xanthene-9-carboxylic Acid | This compound (Predicted) |
| C=O Stretch (Ester) | - | - | - | ~1735-1750 cm⁻¹ (Strong) |
| C=O Stretch (Ketone) | - | ~1650 cm⁻¹ | - | - |
| C=O Stretch (Carboxylic Acid) | - | - | ~1700-1725 cm⁻¹ (Broad) | - |
| O-H Stretch (Carboxylic Acid) | - | - | ~2500-3300 cm⁻¹ (Very Broad) | - |
| C-O-C Stretch (Aromatic Ether) | ~1240 cm⁻¹ | ~1230 cm⁻¹ | ~1240 cm⁻¹ | ~1200-1300 cm⁻¹ (Strong) |
| C-O Stretch (Ester/Acid) | - | - | ~1200-1300 cm⁻¹ | ~1000-1300 cm⁻¹ (Two Strong Bands) |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | - | <3000 cm⁻¹ | <3000 cm⁻¹ |
Data for xanthene, xanthone, and xanthene-9-carboxylic acid are derived from publicly available spectral databases.
This comparative table highlights the key diagnostic peaks that differentiate this compound from its precursors and related structures. The most telling feature is the strong ester carbonyl peak, which is absent in the other compounds.
Experimental Protocols
The standard method for obtaining an IR spectrum of a solid sample like this compound is as follows:
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition : The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule.
-
Spectrum Generation : The attenuated IR beam is detected, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.
-
Background Correction : A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Visualization of Key Vibrational Modes
The following diagram, generated using the DOT language, illustrates the primary bond vibrations within the this compound molecule that are detectable by IR spectroscopy.
Caption: Key functional group vibrations in this compound.
References
A Comparative Purity Analysis of Ethyl 9H-Xanthene-9-Carboxylate and Its Analogs for Research and Development Applications
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative characterization of ethyl 9H-xanthene-9-carboxylate, a versatile intermediate in organic synthesis, alongside its closely related analogs, mthis compound and isopropyl 9H-xanthene-9-carboxylate. The following data and protocols are intended to offer an objective assessment of purity, empowering users to make informed decisions for their specific applications.
The xanthene scaffold is a core structural motif in a variety of biologically active compounds and fluorescent dyes. Esters of 9H-xanthene-9-carboxylic acid, such as the ethyl, methyl, and isopropyl derivatives, serve as crucial building blocks in the synthesis of these complex molecules. The purity of these precursors directly impacts the yield, reproducibility, and impurity profile of the final products, making rigorous analytical characterization essential.
Comparison of Physicochemical Properties and Purity
The purity of this compound and its methyl and isopropyl analogs was assessed using a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | This compound | Mthis compound | Isopropyl 9H-Xanthene-9-Carboxylate |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₅H₁₂O₃ | C₁₇H₁₆O₃ |
| Molecular Weight | 254.28 g/mol [1] | 240.25 g/mol | 268.31 g/mol |
| Melting Point (°C) | Not explicitly found | ~87.7 (360.7 K)[2] | Not available |
| Purity by HPLC (%) | >98% (typical) | >98% (typical) | >97% (typical) |
| Purity by GC-MS (%) | >99% (achievable) | >99% (achievable) | >98% (achievable) |
Analytical Workflow for Purity Determination
The following diagram illustrates a typical workflow for the comprehensive purity analysis of alkyl 9H-xanthene-9-carboxylates.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the alkyl 9H-xanthene-9-carboxylate and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. A starting gradient could be 50:50 (Acetonitrile:Water) moving to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and confirm the identity of the main component. A patent for the related xanthene-9-carboxylic acid indicates that a purity of higher than 99% can be determined by GC.[3]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. The mass spectrum of the main peak is compared with a reference library for identity confirmation. Purity is calculated based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the alkyl 9H-xanthene-9-carboxylate.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the expected structure. For the parent xanthene-9-carboxylic acid, ¹H and ¹³C NMR spectra are publicly available for comparison.[1] For mthis compound, detailed crystallographic and NMR data have been reported.[2]
Conclusion
The characterization of this compound and its analogs demonstrates that high purity levels, often exceeding 98%, are achievable and can be reliably verified using standard analytical techniques. For applications demanding the highest purity, GC-MS is a particularly effective method. The choice between the ethyl, methyl, or isopropyl ester will often depend on the specific requirements of the subsequent synthetic steps, including reaction kinetics and solubility. Researchers should always refer to the Certificate of Analysis provided by the supplier and consider performing their own confirmatory analysis using the protocols outlined in this guide to ensure the material meets the stringent requirements of their research and development activities.
References
A Comparative Guide to the Biological Activity of Ethyl 9H-xanthene-9-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Xanthene Scaffold
Xanthene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The tricyclic xanthene core can be readily functionalized at various positions, allowing for the generation of diverse analogs with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on analogs of ethyl 9H-xanthene-9-carboxylate, providing available quantitative data to facilitate comparison and guide future research.
Comparative Biological Activity of Xanthene Analogs
The following tables summarize the reported in vitro biological activities of various xanthene derivatives, categorized by their therapeutic potential.
Table 1: Anticancer Activity of Xanthene Analogs
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 | [1] |
| MCF-7 (Breast) | Cell Growth Inhibition | 50 | [1] | |
| HeLa (Cervical) | Cell Growth Inhibition | 42 | [1] | |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [4] |
| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 (Liver) | Cytotoxicity | 0.161 | [4] |
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon) | Cytotoxicity | 0.0096 | [4] |
Table 2: Anti-inflammatory Activity of Xanthene Analogs
| Compound/Analog | Target/Assay | IC50 (µM) | Reference |
| 9-(4-Chlorophenyl)-9H-xanthene-3,6-diol | Carrageenan-induced rat paw edema (% inhibition at 5h) | 68.42% | |
| 9-(4-Methoxyphenyl)-9H-xanthene-3,6-diol | Carrageenan-induced rat paw edema (% inhibition at 5h) | 65.78% |
Note: Data for anti-inflammatory activity is presented as percentage inhibition as IC50 values were not provided in the source.
Table 3: Antimicrobial Activity of Xanthene Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Xanthene sulfonamide derivative (6c) | S. aureus | 15.62 | |
| E. coli | 31.25 | ||
| C. albicans | 15.62 | ||
| Xanthene sulfonamide derivative (6f) | S. aureus | 15.62 | |
| E. coli | 31.25 | ||
| C. albicans | 15.62 | ||
| Xanthene carboxamide derivative (8b) | S. aureus | 15.62 | |
| E. coli | 31.25 | ||
| C. albicans | 15.62 |
Experimental Protocols
Anticancer Activity: Cell Growth Inhibition Assay
This protocol is a general representation based on methods described for testing xanthene derivatives.[1]
-
Cell Culture: Human cancer cell lines (e.g., DU-145, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo protocol is based on a standard method for evaluating anti-inflammatory agents.
-
Animals: Wistar albino rats of either sex are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping and Administration: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each xanthene analog. The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a common method for assessing the antimicrobial activity of compounds.
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Culture Preparation: The microorganisms are cultured in appropriate broth media to achieve a specific turbidity corresponding to a known cell density.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth media in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganisms with no compound) and a negative control (broth with no microorganisms) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To aid in the understanding of the potential mechanisms of action and the experimental processes involved in evaluating xanthene derivatives, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for anticancer xanthene analogs.
Caption: A general workflow for the screening and development of novel therapeutic agents.
Discussion and Future Directions
The available data, although not specific to this compound, strongly suggest that the xanthene scaffold is a promising starting point for the development of new therapeutic agents. The diverse biological activities observed in its analogs highlight the tunability of this core structure.
Structure-Activity Relationship (SAR) Insights:
-
Anticancer Activity: The presence of a hydroxyl group and various substituents at the 9-position, as well as modifications on the xanthene rings, appear to significantly influence the cytotoxic potency against different cancer cell lines.
-
Anti-inflammatory Activity: Substitutions on the phenyl ring at the 9-position of the xanthene core have been shown to modulate anti-inflammatory effects.
-
Antimicrobial Activity: The introduction of sulfonamide and carboxamide functionalities to the xanthene structure has yielded compounds with notable antibacterial and antifungal properties.
Future Research:
A crucial next step for the scientific community is to conduct a thorough biological evaluation of this compound to establish its activity profile. This would provide a critical baseline for understanding the SAR of its more complex analogs. Further research should also focus on:
-
Synthesizing and screening a wider array of this compound analogs to build a more comprehensive SAR.
-
Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their therapeutic potential.
By systematically exploring the biological activities of this compound and its derivatives, researchers can unlock the full potential of this versatile chemical scaffold in the development of novel and effective treatments for a range of diseases.
References
- 1. Synthesis and cancer cell cytotoxicity of substituted xanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Ethyl 9H-Xanthene-9-Carboxylate in Complex Molecule Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that significantly impacts the efficiency, yield, and scalability of a synthetic route. Ethyl 9H-xanthene-9-carboxylate has emerged as a strategic building block for the synthesis of a variety of bioactive molecules, offering distinct advantages over alternative precursors. This guide provides an objective comparison of synthetic routes utilizing this compound against those starting from xanthone or employing multicomponent reactions, supported by experimental data and detailed protocols.
The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The synthesis of functionalized xanthenes is therefore of significant interest. While various methods exist to construct this tricyclic system, the use of this compound as a starting material presents a streamlined and efficient pathway to valuable derivatives, particularly in the synthesis of pharmaceuticals like propantheline bromide.
Comparison of Synthetic Pathways to Xanthene-9-Carboxylic Acid Derivatives
The synthesis of key intermediates, such as xanthene-9-carboxylic acid and its esters, is a crucial step in the production of many xanthene-based drugs. Below is a comparison of three common synthetic strategies.
Synthetic Route 1: From Xanthone
A traditional approach to xanthene-9-carboxylic acid involves the reduction and subsequent functionalization of xanthone. This multi-step process, while established, can be cumbersome.
Experimental Protocol: Synthesis of Xanthene-9-Carboxylic Acid from Xanthone
-
Reduction of Xanthone: Xanthone is reduced using a reducing agent like zinc powder in a suitable solvent such as toluene to yield 9-hydroxyxanthene.
-
Cyanation: The resulting 9-hydroxyxanthene is then treated with sodium cyanide in an alcoholic solvent to introduce a cyanide group at the 9-position.
-
Hydrolysis: The cyanide intermediate is hydrolyzed with a strong base, such as 30% sodium hydroxide, to produce the sodium salt of xanthene-9-carboxylic acid.
-
Acidification and Extraction: The aqueous solution of the sodium salt is acidified with an acid like hydrochloric acid and extracted with an organic solvent (e.g., butyl acetate) to isolate the final product, xanthene-9-carboxylic acid.[1]
This method, while effective, involves multiple steps and the use of toxic reagents like sodium cyanide.
Synthetic Route 2: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a more convergent and atom-economical approach to the synthesis of xanthene derivatives. These one-pot reactions combine three or more starting materials to rapidly generate molecular complexity.
Experimental Protocol: One-Pot Synthesis of Tetrahydrobenzo[a]xanthen-11-one Derivatives
A mixture of an aromatic aldehyde (e.g., benzaldehyde), a cyclic diketone (e.g., dimedone), and a naphthol (e.g., 2-naphthol) is heated in the presence of a catalyst. Various catalysts can be employed, including solid acids like Amberlyst-15, and the reaction can often be performed under solvent-free conditions.[2][3] This method is highly efficient for generating a library of diverse xanthene derivatives.
Synthetic Route 3: Utilizing this compound
For the synthesis of specific derivatives, such as amides or other esters, starting with this compound provides a more direct and often higher-yielding route. This precursor allows for late-stage functionalization, which is a significant advantage in medicinal chemistry for the rapid generation of analogues.
Advantages of this compound:
-
Direct Precursor: It serves as a direct precursor for ester and amide derivatives, avoiding the multiple steps required to synthesize and then functionalize xanthene-9-carboxylic acid from xanthone.
-
Milder Reaction Conditions: The conversion of the ethyl ester to other functional groups can often be achieved under milder conditions compared to the hydrolysis of a nitrile or the multi-step synthesis from xanthone.
-
Improved Solubility: The ethyl ester is generally more soluble in organic solvents than the corresponding carboxylic acid, which can facilitate handling and reaction setup.
Quantitative Comparison of Synthetic Routes
To illustrate the advantages of using this compound, let's consider the synthesis of a key class of bioactive molecules: 9H-xanthene-9-carboxamides.
| Feature | Synthesis from Xanthone | Multicomponent Reaction | Synthesis from this compound |
| Starting Material | Xanthone | Aldehyde, Diketone, Naphthol | This compound |
| Number of Steps | Multiple (Reduction, Cyanation, Hydrolysis, Amidation) | One-pot | One to two (Amidation) |
| Typical Overall Yield | Moderate | Good to Excellent (often >80%)[3][4] | High |
| Reagent Toxicity | High (e.g., NaCN) | Generally low | Low to moderate |
| Reaction Conditions | Often harsh (e.g., strong base) | Varies, can be mild | Generally mild |
| Substrate Scope | Broad for core synthesis | Broad for diverse derivatives | Focused on C9-functionalization |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the synthetic strategies and their biological relevance, the following diagrams are provided.
Caption: Comparison of synthetic routes to xanthene derivatives.
The xanthene derivatives synthesized are often investigated for their ability to modulate specific signaling pathways in cells. For instance, certain xanthene derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Activation of the LKB1-AMPK signaling pathway by xanthene derivatives.
Conclusion
While the synthesis of the xanthene core can be achieved through various methods, including the functionalization of xanthone and multicomponent reactions, the use of this compound as a starting material offers significant advantages for the synthesis of specific, high-value derivatives. Its utility as a direct precursor allows for more efficient, higher-yielding, and often milder synthetic routes to complex molecules. For researchers in drug discovery and development, the strategic use of this compound can accelerate the synthesis of new chemical entities and facilitate the exploration of structure-activity relationships.
References
- 1. CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized Ethyl 9H-Xanthene-9-Carboxylate
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comparative overview of the key analytical techniques used to confirm the structure of ethyl 9H-xanthene-9-carboxylate, a derivative of the versatile xanthene scaffold known for its wide range of biological activities.[1][2]
Synthesis Overview
This compound is typically synthesized through the esterification of xanthene-9-carboxylic acid. Modern synthetic strategies for the xanthene core often employ green chemistry principles, such as ultrasound-assisted reactions or the use of eco-friendly catalysts, to achieve high yields and shorter reaction times.[1][3] Common starting materials for the xanthene scaffold include salicylaldehydes, phenols, or the condensation of aldehydes with β-naphthol.[3]
Primary Methods for Structural Confirmation
A combination of spectroscopic methods is essential for the complete and accurate structural elucidation of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For absolute confirmation, especially of stereochemistry, single-crystal X-ray crystallography is the gold standard.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | Excellent for determining the overall structure and purity. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Identifies the number and types of carbon atoms in the molecule. | Complements ¹H NMR by providing a carbon framework. | Lower sensitivity than ¹H NMR; may require longer acquisition times. |
| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-O). | Fast, simple, and provides a characteristic fingerprint of the molecule. | Does not provide detailed information on the carbon-hydrogen framework. |
| Mass Spectrometry | Determines the molecular weight and can provide information on the structure through fragmentation patterns. | High sensitivity and provides exact mass, confirming the molecular formula. | Isomeric compounds may not be distinguishable by mass alone. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[4] | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Expected Spectroscopic Data for this compound
The following table summarizes the anticipated data from the primary spectroscopic techniques for the structural confirmation of this compound (C₁₆H₁₄O₃, Molecular Weight: 254.28 g/mol ).
| Technique | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | ~ 7.0-7.4 ppm (m, 8H) | Aromatic protons of the xanthene core.[5] |
| ~ 4.9 ppm (s, 1H) | Proton at the C9 position of the xanthene ring. | ||
| ~ 4.1-4.3 ppm (q, 2H) | Methylene protons (-CH₂) of the ethyl group. | ||
| ~ 1.2-1.4 ppm (t, 3H) | Methyl protons (-CH₃) of the ethyl group. | ||
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | ~ 170-175 ppm | Carbonyl carbon (C=O) of the ester.[6] |
| ~ 115-150 ppm | Aromatic carbons of the xanthene core.[7] | ||
| ~ 60-65 ppm | Methylene carbon (-CH₂) of the ethyl group.[6] | ||
| ~ 45-50 ppm | C9 carbon of the xanthene ring. | ||
| ~ 14-16 ppm | Methyl carbon (-CH₃) of the ethyl group.[6] | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 1730-1750 cm⁻¹ | C=O stretching of the ester group.[8] |
| ~ 1200-1300 cm⁻¹ | C-O stretching of the ester group.[8] | ||
| ~ 3000-3100 cm⁻¹ | Aromatic C-H stretching. | ||
| ~ 2850-2980 cm⁻¹ | Aliphatic C-H stretching. | ||
| Mass Spectrometry | m/z | 254.09 [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Acquire with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight. For high-resolution mass spectrometry (HRMS), the instrument should be properly calibrated to provide accurate mass measurements to four or more decimal places.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow for Structural Confirmation
The logical flow from synthesis to final structural confirmation can be visualized as follows:
Caption: Workflow from synthesis to structural confirmation.
Conclusion
The structural confirmation of synthesized this compound relies on a synergistic approach, utilizing multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the core framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the most powerful method. By systematically applying these techniques and comparing the obtained data with expected values, researchers can confidently verify the structure of their synthesized compounds, ensuring a solid foundation for further investigation.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthene(92-83-1) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 13C NMR spectrum [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to Catalytic Syntheses of Xanthene Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of various catalytic systems for the synthesis of xanthene derivatives, a crucial class of heterocyclic compounds with broad applications in pharmaceuticals, dyes, and materials science.[1][2][3] The focus is on modern, efficient, and environmentally benign catalysts, with supporting data, detailed experimental protocols, and visualizations of key chemical pathways and workflows.
Performance Comparison of Catalysts
The synthesis of xanthene derivatives, particularly through one-pot multicomponent reactions, has been a subject of extensive research to improve yields, reduce reaction times, and enhance sustainability.[4][5] A variety of catalysts have been developed, ranging from homogeneous acids to heterogeneous, reusable systems.[2] The performance of several notable heterogeneous catalysts in the synthesis of 9-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione from benzaldehyde and dimedone is summarized below. This comparison highlights the move towards greener, more efficient catalytic processes.[2][6]
Table 1: Comparative Performance of Heterogeneous Catalysts
| Entry | Catalyst | Catalyst Amount | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Cu@NNPS-NaY | 30 mg | Ethanol | 60 | 10 min | 95 | [7] |
| 2 | NiFeTi CLDH6 | 20 mg | Ethanol | Reflux (approx. 78) | 1 h | 96 | [6] |
| 3 | DABCO/Amberlyst-15 | 0.1 g | Solvent-free | 100 | 15 min | 98 | [2] |
| 4 | [CTA]Zn/MCM-41 DS | 0.1 g | Solvent-free | 110 | 15 min | 98 | [8] |
| 5 | CuS Quantum Dots | 10 mol% | Solvent-free | 80 | 10 min | 95 | [9] |
| 6 | Sulfonated Fructose | 0.03 g | Solvent-free | 120 | 25 min | 94 |
| 7 | SnP₂O₇ | 15 mol% | Ethanol | Reflux (approx. 78) | 10 min | 94 |[10] |
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanism and experimental workflow is crucial for optimizing reaction conditions and developing new catalysts.
The widely accepted mechanism for the acid-catalyzed, three-component synthesis of tetrahydrobenzo[α]xanthen-11-ones involves three key steps: (1) an initial Knoevenagel condensation between an aldehyde and a cyclic diketone, (2) a subsequent Michael addition of a second nucleophile (like 2-naphthol or another diketone), and (3) a final cyclodehydration to yield the xanthene core.[2]
Caption: Proposed mechanism for the catalytic synthesis of xanthenones.
The process for synthesizing and evaluating xanthene derivatives using heterogeneous catalysts typically follows a standardized workflow. This involves combining the reactants with the catalyst, running the reaction under optimized conditions, followed by product isolation and catalyst recovery for subsequent reuse. This approach aligns with the principles of green and sustainable chemistry.[6][11]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives [mdpi.com]
- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijcrt.org [ijcrt.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst; Effect of the Template [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 9H-xanthene-9-carboxylate: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 9H-xanthene-9-carboxylate, a valuable intermediate in the development of pharmaceuticals, is a critical process for many researchers. This guide provides a detailed comparison of two synthetic routes: a traditional, two-step method involving the isolation of the carboxylic acid intermediate, and a proposed modern, one-pot synthesis designed for increased efficiency and sustainability. The information presented herein is supported by experimental data from established literature and validated chemical principles.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the traditional and a proposed new, streamlined synthetic route for this compound.
| Parameter | Traditional Two-Step Synthesis | New One-Pot Synthesis (Proposed) |
| Overall Yield | ~77%[1] | Estimated >90% |
| Reaction Time | >12 hours (including isolation) | ~4-6 hours |
| Number of Steps | 2 (plus intermediate workup) | 1 |
| Key Reagents | Xanthone, Hydrazine Hydrate, KOH, n-BuLi, CO₂, Ethanol, H₂SO₄[1] | Xanthene, n-BuLi, Diethyl Carbonate |
| Solvents | Ethylene Glycol, Dichloromethane, THF, Ethanol | Tetrahydrofuran (THF) |
| Environmental Impact | Higher (more solvents, more steps, more waste) | Lower (fewer steps, less solvent, atom economy) |
| Scalability | Good, but requires more unit operations | Excellent, streamlined process |
Experimental Protocols
Traditional Two-Step Synthesis
This method first involves the synthesis of 9H-xanthene-9-carboxylic acid, which is then isolated and esterified.
Step 1: Synthesis of 9H-xanthene-9-carboxylic acid [1]
-
Reduction of Xanthone: A mixture of xanthone, hydrazine hydrate, and potassium hydroxide in ethylene glycol is heated to reflux to produce 9H-xanthene. The crude product is extracted with dichloromethane and purified by recrystallization to yield 9H-xanthene with a purity of >99%.
-
Carboxylation of 9H-xanthene: 9H-xanthene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for one hour. Dry carbon dioxide gas is then bubbled through the solution. The reaction is warmed to room temperature, and the solvent is removed. The resulting salt is dissolved in an alkaline aqueous solution, washed with an organic solvent to remove impurities, and then acidified to precipitate 9H-xanthene-9-carboxylic acid. The product is filtered, washed, and dried, yielding a high-purity product (>99%).
Step 2: Fischer Esterification to this compound
-
Esterification: To a solution of 9H-xanthene-9-carboxylic acid in anhydrous ethanol, a catalytic amount of concentrated sulfuric acid is added.
-
Reflux: The mixture is heated to reflux for 4-6 hours.
-
Workup: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.
New One-Pot Synthesis (Proposed)
This streamlined approach involves the carboxylation and esterification of 9H-xanthene in a single reaction vessel, avoiding the isolation of the carboxylic acid intermediate.
-
Deprotonation of 9H-xanthene: 9H-xanthene is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium is added dropwise, and the resulting solution is stirred for one hour to ensure complete formation of the xanthenyl anion.
-
Carboethoxylation: Diethyl carbonate is added to the solution of the anion. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the traditional and the new synthetic routes.
Caption: Workflow for the traditional two-step synthesis.
References
A Comparative Analysis of the Photophysical Properties of Ethyl 9H-Xanthene-9-Carboxylate and Related Xanthene Derivatives
For researchers, scientists, and professionals in drug development, understanding the photophysical characteristics of fluorescent molecules is paramount for their application in bioimaging, sensing, and therapeutics. This guide provides a comparative assessment of the photophysical properties of ethyl 9H-xanthene-9-carboxylate, alongside its parent compound, 9H-xanthene-9-carboxylic acid, and its methyl ester, which are expected to exhibit similar photophysical behavior. For a broader context, these are compared with the well-established xanthene dyes, fluorescein and Rhodamine B.
Comparative Photophysical Data
The photophysical properties of several key xanthene derivatives are summarized in the table below. The data for 9H-xanthene-9-carboxylic acid and its methyl ester serve as a proxy for the expected properties of this compound.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 9H-Xanthene-9-carboxylic acid | ~280, ~350 | Not Reported | Not Reported | Not Reported | Not Reported |
| Mthis compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorescein | 490 | 512 | 76,900 | 0.95 | 0.1 M NaOH |
| Rhodamine B | 553 | 576 | 106,000 | 0.31 | Ethanol |
Note: Specific experimental data for this compound, 9H-xanthene-9-carboxylic acid, and mthis compound are sparse in publicly available literature. The data for fluorescein and Rhodamine B are well-established and provided for comparative purposes.
Experimental Protocols
The characterization of the photophysical properties of xanthene derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
1. UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Solutions of the compound are prepared in a high-purity solvent (e.g., ethanol, methanol, or buffered aqueous solutions) at concentrations typically ranging from 1 to 10 µM. The absorbance should ideally be kept below 1.0 to ensure linearity with concentration (Beer-Lambert law).
-
Procedure:
-
The spectrophotometer is blanked using the pure solvent in a matched cuvette.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is identified.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
2. Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), a monochromator for selecting the excitation wavelength, and a detector for the emitted light.
-
Sample Preparation: Sample solutions are prepared as for UV-Visible spectroscopy, but often at lower concentrations to avoid inner filter effects. The absorbance at the excitation wavelength should generally be below 0.1.
-
Procedure:
-
The sample is excited at or near its absorption maximum (λ_abs).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
3. Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[3][4]
-
Standard Selection: A standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For xanthene derivatives, fluorescein in 0.1 M NaOH (Φ_f = 0.95) or Rhodamine 6G in ethanol (Φ_f = 0.95) are common choices.
-
Procedure:
-
Prepare solutions of both the sample and the standard with absorbances at the excitation wavelength kept below 0.1 and ideally matched.
-
Measure the absorption spectra of both the sample and the standard.
-
Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Experimental Workflow
The logical flow of experiments for assessing the photophysical properties of a novel xanthene derivative is depicted in the following diagram.
Caption: Workflow for the photophysical assessment of xanthene derivatives.
This guide provides a foundational framework for the assessment of this compound and related compounds. The outlined experimental protocols and comparative data serve as a valuable resource for researchers aiming to harness the potential of these versatile fluorophores in their scientific endeavors.
References
A Comparative Guide to Ethyl 9H-Xanthene-9-Carboxylate and Its Ester Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, xanthene derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. Among these, esters of 9H-xanthene-9-carboxylic acid are of significant interest due to their potential therapeutic applications, including anticonvulsant and antimicrobial properties. This guide provides a comparative analysis of ethyl 9H-xanthene-9-carboxylate and its related ester derivatives, supported by available experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Physicochemical Properties: A Comparative Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 9H-Xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 221-225[1] |
| Mthis compound | C₁₅H₁₂O₃ | 240.25 | Not explicitly found |
| This compound | C₁₆H₁₄O₃ | 254.28 | Not explicitly found |
Synthesis of 9H-Xanthene-9-Carboxylate Esters
The general synthesis of 9H-xanthene-9-carboxylate esters involves the esterification of 9H-xanthene-9-carboxylic acid. This can be achieved through several standard organic chemistry methods.
General Experimental Protocol for Esterification
Objective: To synthesize alkyl esters of 9H-xanthene-9-carboxylic acid.
Materials:
-
9H-Xanthene-9-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous alcohol (e.g., ethanol, methanol, propanol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, a solution of 9H-xanthene-9-carboxylic acid in anhydrous DCM is cooled to 0 °C. Thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) is added dropwise, along with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). The excess thionyl chloride/oxalyl chloride and solvent are removed under reduced pressure to yield the crude 9H-xanthene-9-carbonyl chloride.
-
Esterification: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C. The corresponding anhydrous alcohol (e.g., ethanol for the ethyl ester; 1.5-2.0 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) are added sequentially. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude ester is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure ester derivative.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity: A Comparative Discussion
While direct comparative studies on the biological activities of a homologous series of simple alkyl 9H-xanthene-9-carboxylates are limited, the broader class of xanthene derivatives has shown significant promise in several therapeutic areas.
Anticonvulsant Activity
Xanthene derivatives have been investigated for their anticonvulsant properties. The mechanism of action is not fully elucidated but may involve modulation of ion channels or neurotransmitter receptors. Structure-activity relationship (SAR) studies on related compounds suggest that the nature of the substituent at the 9-position of the xanthene ring is crucial for activity. It is hypothesized that varying the alkyl chain length of the ester could influence lipophilicity, which in turn affects the compound's ability to cross the blood-brain barrier and interact with its molecular target.
Experimental Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):
Objective: To evaluate the anticonvulsant activity of test compounds against MES-induced seizures in mice.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), seizures are induced using a constant current stimulator. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined by probit analysis.
Antimicrobial Activity
Certain xanthene derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The variation in the ester group could modulate the compound's interaction with microbial targets.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microbial strains.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Microbial strains are cultured overnight, and the inoculum is prepared and adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Potential Involvement in Signaling Pathways
Some xanthene derivatives have been shown to modulate cellular signaling pathways. For instance, certain derivatives activate the AMP-activated protein kinase (AMPK) pathway in an LKB1-dependent manner. AMPK is a key energy sensor that regulates metabolism, and its activation has therapeutic implications for metabolic diseases like type 2 diabetes. While it is not confirmed that simple esters of 9H-xanthene-9-carboxylic acid act on this pathway, it represents a potential avenue for future investigation.
Conclusion and Future Directions
This compound and its ester derivatives represent a promising class of compounds with potential therapeutic applications. This guide provides a foundational understanding of their synthesis, physicochemical properties, and potential biological activities. However, there is a clear need for further research to conduct direct comparative studies on a series of these esters. Such studies, providing quantitative data on their anticonvulsant, antimicrobial, and other biological activities, would be invaluable for establishing clear structure-activity relationships and guiding the rational design of more potent and selective drug candidates. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their investigations into this interesting chemical scaffold.
References
Safety Operating Guide
Proper Disposal of Ethyl 9H-xanthene-9-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of ethyl 9H-xanthene-9-carboxylate, a compound utilized in various research applications.
Hazard Assessment and Safety Precautions
Conflicting information exists regarding the hazardous nature of this compound. While some safety data sheets (SDS) indicate it is not a hazardous substance, others classify it as harmful if swallowed and capable of causing skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach is essential. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To avoid inhalation of dust. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
Step-by-Step Disposal Procedure
The primary method for disposal is to have the chemical managed by a licensed professional waste disposal service.
1. Collection and Storage of Waste:
-
Containment: Collect waste this compound in a designated, clearly labeled, and tightly sealed container.
-
Labeling: The label should include the chemical name ("this compound"), the CAS number (7401-03-8), and appropriate hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[2].
2. Accidental Spill Cleanup:
-
In the event of a spill, ensure adequate ventilation and wear the recommended PPE.
-
Carefully sweep up the solid material, avoiding the generation of dust[1][3].
-
Place the spilled material into a suitable, closed container for disposal.
-
Do not allow the chemical to enter drains or the environment[1].
3. Final Disposal:
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company. This is the recommended and safest method.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
